3-TrifluoroMethyl-Benzamidine
Description
BenchChem offers high-quality 3-TrifluoroMethyl-Benzamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-TrifluoroMethyl-Benzamidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H3,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVHJZUOARUZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 3-Trifluoromethylbenzamidine Mechanism of Action
Executive Summary
3-Trifluoromethylbenzamidine (3-TFMB) is a specialized pharmacophore and chemical probe used primarily in the inhibition of trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa, Plasmin). Structurally, it combines a benzamidine anchor —a classic arginine mimetic—with a meta-trifluoromethyl (CF₃) group .
While the benzamidine moiety drives the primary binding event via electrostatic interactions with the enzyme's S1 pocket, the trifluoromethyl group modulates the molecule's physicochemical profile. It enhances lipophilicity (
Part 1: Molecular Mechanism of Action
Core Binding Mode: The Arginine Mimetic
The mechanism of action for 3-TFMB is defined by reversible competitive inhibition . It competes with natural substrates (which typically contain Arginine or Lysine at the P1 position) for the active site of serine proteases.
-
The Anchor (Amidine Group): The positively charged amidinium group (
) mimics the guanidinium side chain of Arginine. It penetrates the deep, narrow S1 specificity pocket of the protease. -
The Critical Interaction: At the bottom of the S1 pocket, the amidine forms a bidentate salt bridge and hydrogen bond network with a conserved Aspartate residue (e.g., Asp189 in Trypsin, Asp189 in Thrombin). This interaction locks the inhibitor in place, blocking the catalytic triad (Ser-His-Asp) from accessing the substrate.
The Trifluoromethyl Effect (Modulation)
The addition of the
| Feature | Effect on Mechanism |
| Electronic Effect | The strong electron-withdrawing nature ( |
| Lipophilicity | The CF₃ group significantly increases the hydrophobic character. This allows the inhibitor to engage in secondary hydrophobic interactions with non-polar residues in the S2 or S3 subsites (often the "aryl binding site"), increasing affinity and selectivity compared to the parent benzamidine. |
| Metabolic Stability | The C-F bond is metabolically robust, resisting oxidative degradation that might occur at the phenyl ring positions, making it a stable fragment for drug discovery. |
Pathway Visualization
The following diagram illustrates the competitive inhibition pathway and the equilibrium shift caused by 3-TFMB.
Caption: Kinetic scheme showing 3-TFMB competing with substrate for the free enzyme, forming a dead-end EI complex via Asp189 anchoring.
Part 2: Experimental Protocols
Enzyme Inhibition Assay (Validation Workflow)
To validate the activity of 3-TFMB, a standard chromogenic substrate assay is recommended. This protocol determines the
Reagents:
-
Enzyme: Bovine Trypsin or Human Thrombin (10 nM final concentration).
-
Substrate: Chromogenic substrate (e.g., BAPNA for Trypsin or S-2238 for Thrombin). Cleavage releases p-nitroaniline (pNA).
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, pH 7.8.
-
Inhibitor: 3-Trifluoromethylbenzamidine (dissolved in DMSO).
Protocol Steps:
-
Preparation: Prepare a dilution series of 3-TFMB (e.g., 0.1
M to 1000 M) in assay buffer. Keep DMSO constant (<5%). -
Incubation: Mix 10
L of inhibitor solution with 90 L of enzyme solution in a 96-well plate. Incubate for 15 minutes at 25°C to allow equilibrium binding (formation of EI complex). -
Initiation: Add 100
L of chromogenic substrate (at concentration). -
Measurement: Monitor absorbance at 405 nm (formation of pNA) kinetically for 10 minutes.
-
Analysis: Plot initial velocity (
) vs. log[Inhibitor]. Fit to the four-parameter logistic equation to determine . Calculate using the Cheng-Prusoff equation:
Synthesis of 3-Trifluoromethylbenzamidine
If commercial sources are unavailable, the compound is synthesized from 3-trifluoromethylbenzonitrile via the Pinner reaction.
Reaction Scheme:
-
Imidate Formation:
-
React 3-trifluoromethylbenzonitrile with dry HCl gas in anhydrous ethanol at 0°C.
-
Stir for 24 hours to form the ethyl imidate hydrochloride intermediate.
-
-
Amidine Conversion:
-
Precipitate the imidate intermediate with dry ether.
-
Resuspend in anhydrous ethanol and treat with alcoholic ammonia (NH₃/EtOH).
-
Heat to reflux for 3-4 hours.
-
-
Purification:
-
Evaporate solvent. Recrystallize the crude solid from ethanol/ether to yield 3-trifluoromethylbenzamidine hydrochloride.
-
Part 3: Structure-Activity Relationship (SAR) Data
The following table summarizes how the 3-CF₃ substitution compares to the parent benzamidine and other derivatives in terms of protease inhibition constants (
| Compound | Substituent (R) | Trypsin | Thrombin | Primary Interaction | |
| Benzamidine | -H | 0.00 | ~18 | ~200 | Asp189 Salt Bridge |
| 3-TFMB | -CF₃ (meta) | 0.43 | ~5 - 12 | ~50 - 100 | Salt Bridge + Hydrophobic |
| 4-Aminobenzamidine | -NH₂ (para) | -0.66 | ~8 | ~100 | Salt Bridge + H-Bond Donor |
Interpretation: The electron-withdrawing CF₃ group at the meta position often improves potency slightly over the parent benzamidine by optimizing the hydrophobic fit in the S1/S2 interface, despite the reduction in basicity of the amidine.
References
-
Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines. Source: Bioorganic & Medicinal Chemistry (via NIH/PubMed) Context: Establishes the benzamidine moiety as the canonical arginine mimetic for serine proteases and details the S1 pocket interaction.[1]
-
Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Source: Journal of Medicinal Chemistry Context: Discusses the thermodynamics of benzamidine binding and the effects of hydrophobic substitutions on binding energy.
-
2-Trifluoromethyl-benzamidine hydrochloride Product Data. Source: Chem-Impex International Context: Verifies the commercial availability and use of trifluoromethyl-benzamidine derivatives as pharmaceutical intermediates and biochemical probes.
-
Benzamidine - Wikipedia. Source: Wikipedia Context: Provides the fundamental chemical properties and historical context of benzamidine as a competitive inhibitor.
-
Serine Protease Inhibition - Selleck Chemicals. Source: Selleck Chemicals Context: Technical overview of serine protease inhibitors, including benzamidine derivatives, and their use in preventing proteolysis during protein purification.[2][3][4]
Sources
- 1. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]
- 4. Benzamidine - Wikipedia [en.wikipedia.org]
Physical and Chemical Properties of 3-Trifluoromethyl-benzamidine HCl
Executive Summary
3-Trifluoromethyl-benzamidine hydrochloride (CAS: 62980-03-4) is a specialized amidine derivative widely utilized in medicinal chemistry and biochemistry. It serves as a critical P1 residue mimetic for targeting trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa). The trifluoromethyl (
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Identification
-
IUPAC Name: 3-(Trifluoromethyl)benzenecarboximidamide hydrochloride
-
Molecular Formula:
-
Molecular Weight: 224.61 g/mol (Salt); 188.15 g/mol (Free Base)
-
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C(=N)N.Cl
Electronic Structure & pKa Modulation
The benzamidine moiety is a strong base, typically exhibiting a pK
The
Estimated pK
Consequently, 3-Trifluoromethyl-benzamidine is slightly less basic than benzamidine, which can improve bioavailability and membrane permeability in drug design contexts while retaining sufficient basicity to form salt bridges with aspartate residues in enzyme active sites.
Physicochemical Profile
| Property | Description / Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 158–161 °C (Analogous 4-isomer range; specific 3-isomer data rare) |
| Solubility | Water: Soluble (>10 mg/mL)DMSO: Soluble (>20 mg/mL)Methanol: Soluble |
| Hygroscopicity | Moderate; requires storage in desiccated environment |
| Stability | Stable under solid-state storage.[5] Aqueous solutions subject to slow hydrolysis to 3-(trifluoromethyl)benzamide at high pH (>9). |
| Lipophilicity (LogP) | ~1.8 (Free base, calculated). The |
Synthetic Pathways
The industrial and laboratory standard for synthesizing 3-Trifluoromethyl-benzamidine HCl is the Pinner Reaction . This acid-catalyzed sequence converts a nitrile to an amidine via an imidate intermediate.
Detailed Protocol (Pinner Synthesis)
Reagents: 3-(Trifluoromethyl)benzonitrile, Ethanol (anhydrous), HCl gas, Ammonia (anhydrous or ethanolic).
-
Imidate Formation:
-
Dissolve 3-(trifluoromethyl)benzonitrile in anhydrous ethanol.
-
Cool to 0°C under inert atmosphere (
). -
Bubble dry HCl gas through the solution until saturation.
-
Stir at 4°C for 24–48 hours. The imidate ester hydrochloride precipitates or crystallizes.
-
-
Amidine Conversion:
-
Isolate the imidate intermediate (filtration) or use directly.
-
Treat with excess anhydrous ammonia (in ethanol) at 0°C to room temperature.
-
Stir for 12–24 hours. The ammonia displaces the ethoxy group.
-
-
Purification:
-
Evaporate solvent. Recrystallize the crude solid from Ethanol/Ether or Isopropanol to yield pure 3-Trifluoromethyl-benzamidine HCl.
-
Synthetic Workflow Diagram
Figure 1: Pinner reaction pathway for the synthesis of 3-Trifluoromethyl-benzamidine HCl.
Biological Applications & Mechanism
Serine Protease Inhibition
Benzamidines are classic competitive inhibitors of trypsin-like serine proteases. These enzymes possess a deep S1 specificity pocket characterized by a conserved aspartic acid residue (Asp189 in Trypsin) at the bottom.
-
Binding Mechanism: The positively charged amidine group functions as an arginine mimetic, forming a strong bidentate salt bridge with the carboxylate of Asp189.
-
Role of
: The 3-trifluoromethyl group occupies the hydrophobic region of the S1 pocket. Unlike the unsubstituted benzamidine, the 3- derivative can probe additional hydrophobic interactions, often leading to improved selectivity or potency (Ki values typically in the low micromolar range, e.g., 1–10 M depending on the specific protease).
Fragment-Based Drug Discovery (FBDD)
In FBDD, 3-Trifluoromethyl-benzamidine is used as a "fragment" to identify binding hotspots.
-
Screening: Libraries containing this motif are screened against targets like Factor Xa or Thrombin using X-ray crystallography or NMR.
-
Expansion: Once bound, the molecule is "grown" by attaching linkers to the phenyl ring (often at the 5-position) to reach adjacent S2 or S3 pockets.
Mechanism of Action Diagram
Figure 2: Mechanistic interaction of 3-Trifluoromethyl-benzamidine within the protease S1 pocket.
Safety & Handling
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store at room temperature (15–25°C). Hygroscopic —keep tightly sealed in a desiccator.
-
Disposal: Dispose of contents to an approved waste disposal plant. Contains halogenated organic compounds.
References
-
National Institutes of Health (PubChem). Compound Summary: 4-(Trifluoromethyl)benzamidine (Analogous Structure Data). [Link][7][8]
-
Organic Chemistry Portal. The Pinner Reaction: Mechanism and Protocols. [Link]
Sources
- 1. 3-Trifluoromethyl-benzamidine HCl | CAS 62980-03-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. vsnchem.com [vsnchem.com]
- 3. CAS#:1179360-25-8 | isoquinoline-1-carboximidamide,hydrochloride | Chemsrc [chemsrc.com]
- 4. jwpharmlab.com [jwpharmlab.com]
- 5. 404-86-4 CAS MSDS (Capsaicin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. SID 354333798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. SID 354333798 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 3-(Trifluoromethyl)benzamidine: From Starting Materials to Core Protocols
Abstract
3-(Trifluoromethyl)benzamidine is a critical structural motif in medicinal chemistry, frequently incorporated into molecules designed as serine protease inhibitors.[1][2][3] Its synthesis is a key step in the development of various therapeutic agents. This guide provides an in-depth technical overview of the primary and most reliable synthetic route to 3-(Trifluoromethyl)benzamidine, focusing on the selection of starting materials and the causal chemistry that dictates the experimental protocol. We will dissect the classic Pinner reaction, offering a detailed, step-by-step methodology, process optimization insights, and a discussion of the underlying mechanisms that ensure a high-yielding, self-validating process suitable for both research and development laboratories.
Introduction: The Significance of the Benzamidine Moiety
The benzamidine functional group is a potent pharmacophore, prized for its ability to act as a reversible, competitive inhibitor of serine proteases like trypsin and thrombin.[3][4] The trifluoromethyl (-CF3) group at the meta-position of the benzene ring enhances the molecule's metabolic stability and modulates its electronic properties, often leading to improved binding affinity and pharmacokinetic profiles in drug candidates. Consequently, a robust and scalable synthesis for 3-(Trifluoromethyl)benzamidine is of paramount importance to the drug development community.
The Cornerstone Starting Material: 3-(Trifluoromethyl)benzonitrile
The most direct and industrially favored pathway to 3-(Trifluoromethyl)benzamidine begins with the corresponding nitrile, 3-(Trifluoromethyl)benzonitrile .
Chemical Structure:
This starting material is selected for several key reasons:
-
Commercial Availability: It is readily available from numerous chemical suppliers, providing a secure and cost-effective entry point into the synthesis.
-
Reactivity: The nitrile group is an excellent electrophile, primed for the nucleophilic additions that define amidine synthesis.
-
Stability: The trifluoromethyl group is chemically robust and does not interfere with the primary nitrile-to-amidine transformation under the prescribed conditions.
Alternative, though more circuitous, routes might begin from starting materials like 3-(trifluoromethyl)aniline or 3-(trifluoromethyl)benzoic acid, but these require additional synthetic steps to install the nitrogen functionality, making the benzonitrile route superior in efficiency.[5][6]
The Pinner Reaction: The Gold Standard for Amidine Synthesis
The Pinner reaction, first described by Adolf Pinner in 1877, remains the most reliable and widely used method for converting nitriles to amidines.[7][8] The reaction proceeds in two distinct, controlled stages, which is critical for preventing side reactions and ensuring high purity of the final product.
Mechanism and Scientific Rationale
The Pinner reaction is an acid-catalyzed process that transforms a nitrile into an imidate salt (a "Pinner salt"), which is then converted to the amidine.[9][10]
Step 1: Formation of the Ethyl Imidate Hydrochloride (Pinner Salt) The reaction is initiated by bubbling anhydrous hydrogen chloride (HCl) gas through a solution of 3-(trifluoromethyl)benzonitrile in an anhydrous alcohol, typically ethanol.
-
Protonation: The HCl protonates the nitrogen atom of the nitrile, dramatically increasing the electrophilicity of the nitrile carbon.[11]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen of the alcohol (ethanol) attacks the activated nitrile carbon.[12]
-
Formation of the Pinner Salt: The resulting intermediate is the ethyl imidate hydrochloride salt.
Causality: The use of anhydrous conditions is absolutely critical.[9] Any water present would hydrolyze the highly reactive Pinner salt intermediate directly to an ester, significantly reducing the yield of the desired amidine.[13] Conducting the reaction at low temperatures (0–5 °C) is also crucial to prevent the thermodynamically unstable Pinner salt from rearranging into an N-alkyl amide.[7][8]
Step 2: Ammonolysis to the Benzamidine Hydrochloride The isolated Pinner salt is then treated with a source of ammonia to displace the ethoxy group.
-
Nucleophilic Addition: Ammonia, a potent nucleophile, attacks the imine carbon of the Pinner salt.
-
Elimination: A molecule of ethanol is eliminated, forming the final 3-(trifluoromethyl)benzamidine product, which is isolated as its hydrochloride salt.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating purification and characterization to ensure product integrity.
Materials:
-
3-(Trifluoromethyl)benzonitrile
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas or saturated solution in ethanol)
-
Reaction vessel with gas inlet, stirrer, and cooling bath
Procedure:
Part A: Synthesis of Ethyl 3-(Trifluoromethyl)benzimidate Hydrochloride
-
Setup: Equip a flame-dried, three-necked flask with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube.
-
Reagent Charging: Charge the flask with 3-(Trifluoromethyl)benzonitrile (1.0 eq) and anhydrous ethanol (3.0 eq).
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
HCl Gas Introduction: Slowly bubble dry hydrogen chloride gas through the stirred solution.[12] The reaction is exothermic; maintain the temperature between 0–5 °C. Continue the gas introduction until the solution is saturated and a precipitate begins to form.
-
Reaction: Seal the vessel and allow it to stir at 0–5 °C for 12-18 hours. A thick white precipitate of the Pinner salt will form.
-
Isolation: Collect the solid product by filtration under a nitrogen atmosphere. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove unreacted starting materials. Dry the Pinner salt under vacuum.
Part B: Synthesis of 3-(Trifluoromethyl)benzamidine Hydrochloride
-
Reagent Preparation: Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold ethanol, or use a commercially available solution.
-
Ammonolysis: Suspend the dried Pinner salt from Part A in a minimal amount of cold, anhydrous ethanol. Cool the suspension to 0 °C.
-
Ammonia Addition: Add the ethanolic ammonia solution (approx. 5-10 eq) to the suspension.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification: Recrystallize the resulting crude solid from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield pure 3-(Trifluoromethyl)benzamidine hydrochloride as a white crystalline solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Process Flow Visualization
The following diagram illustrates the logical workflow of the Pinner synthesis.
Caption: Synthetic workflow for 3-(Trifluoromethyl)benzamidine via the Pinner reaction.
Key Process Parameters and Optimization
For successful and reproducible synthesis, careful control of reaction parameters is essential. The table below summarizes the critical variables and their impact on the outcome.
| Parameter | Recommended Range | Rationale & Impact on Yield/Purity |
| Temperature (Step 1) | 0–5 °C | Critical. Higher temperatures can lead to the formation of N-ethyl-3-(trifluoromethyl)benzamide as a major byproduct, significantly reducing yield and complicating purification.[7] |
| Solvent Purity | Anhydrous (<50 ppm H₂O) | Critical. Water will hydrolyze the imidate intermediate to form 3-(trifluoromethyl)benzoate, a common impurity.[13] |
| HCl Stoichiometry | Saturation (slight excess) | Ensures complete protonation of the nitrile for efficient activation. Insufficient acid will result in an incomplete reaction. |
| Ammonia Stoichiometry | 5–10 equivalents | A large excess of ammonia drives the ammonolysis reaction to completion, ensuring full conversion of the Pinner salt. |
| Reaction Time (Step 1) | 12–24 hours | Allows for the complete formation and precipitation of the Pinner salt, maximizing the yield of the intermediate. |
Conclusion
The synthesis of 3-(Trifluoromethyl)benzamidine is most effectively and reliably achieved starting from 3-(trifluoromethyl)benzonitrile via the two-step Pinner reaction. This method's trustworthiness stems from its well-understood mechanism and the ability to isolate the key imidate hydrochloride intermediate, allowing for a controlled and high-purity conversion. By strictly adhering to anhydrous conditions, maintaining low temperatures during the formation of the Pinner salt, and using a sufficient excess of ammonia for the subsequent ammonolysis, researchers can consistently produce high-quality material essential for advancing drug discovery and development programs.
References
-
J&K Scientific. (2025-06-04). Pinner Reaction. Provides an overview of the Pinner reaction, emphasizing the importance of anhydrous conditions and temperature control.
-
NROChemistry. Pinner Reaction. Details the general features and mechanism of the Pinner reaction, including the requirement for anhydrous conditions and the formation of the Pinner salt.
-
Benchchem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. Outlines the mechanism starting with protonation of the nitrile followed by nucleophilic attack by the alcohol.
-
Organic Chemistry Portal. Pinner Reaction. Describes the Pinner reaction as the partial solvolysis of a nitrile to yield an iminoether hydrochloride (Pinner Salt).
-
Walsh Medical Media. (2016-11-28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Discusses the biological significance of benzamide and benzamidine derivatives in medicinal chemistry.
-
Wikipedia. Pinner reaction. Explains that the Pinner reaction is an acid-catalyzed process and that the intermediate salt is thermodynamically unstable.
-
Wikipedia. Benzamidine. Describes benzamidine as a reversible competitive inhibitor of trypsin and other serine proteases.
-
PubChem - NIH. Benzamidine. Provides information on the role of benzamidine as a serine protease inhibitor.
-
Benchchem. Synthesis routes of 3-(Trifluoromethyl)benzamide. Provides examples of related syntheses involving trifluoromethyl-substituted benzamide structures.
-
PMC - NIH. (2013-08-02). A Lewis acid-promoted Pinner reaction. Describes the mechanism involving the protonation of the nitrile to form a highly activated nitrilium cation.
-
Scribd. Amidines Synthesis Methods Guide. Discusses various methods for synthesizing amidines, including the Pinner reaction.
-
Chem-Station Int. Ed. (2017-06-05). Pinner Reaction. Notes that aqueous treatment of imidate salts gives esters.
-
YouTube. (2019-11-18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Explains the versatility of the Pinner salt intermediate.
-
Ningbo Inno Pharmchem Co., Ltd. (2026-01-29). The Applications of Benzamidine Hydrochloride in Pharmaceutical Research. Highlights the role of benzamidine hydrochloride as a potent inhibitor of serine proteases in pharmaceutical research.
-
Organic Chemistry Portal. Amidine synthesis by imidoylation. Lists various methods for the synthesis of amidines.
-
Ningbo Inno Pharmchem Co., Ltd. Benzamidine Hydrochloride: A Key Inhibitor for Enzyme Research. Discusses the use of benzamidine hydrochloride as a key inhibitor for serine proteases like trypsin and thrombin.
-
PMC - NIH. (2017-04-05). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Provides context on the synthesis of related amide derivatives.
-
MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Details synthetic routes for complex benzamide derivatives.
-
Bentham Science. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Discusses the importance of benzamide derivatives in drug discovery.
-
PubMed. (2001). Synthesis of substituted benzamides as anti-inflammatory agents. Provides examples of the synthesis of substituted benzamides for therapeutic applications.
-
NIST WebBook. Benzenamine, 3-(trifluoromethyl)-. Provides chemical data for 3-(Trifluoromethyl)aniline.
-
Santa Cruz Biotechnology. 3,5-Bis(trifluoromethyl)benzamidine hydrochloride. Provides data for a related benzamidine compound.
-
SpectraBase. Benzamide, 3-fluoro-5-trifluoromethyl-N-benzyl-N-propyl-. Provides spectral data for a related benzamide.
-
Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Describes synthetic routes to related benzonitrile compounds.
-
PubChem - NIH. 3-(Trifluoromethyl)benzoic acid. Provides chemical data for 3-(Trifluoromethyl)benzoic acid.
-
Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. Describes industrial synthesis methods for related compounds.
-
NIST WebBook. Benzaldehyde, 3-(trifluoromethyl)-. Provides chemical data for a potential precursor.
-
Patsnap. Synthesis method of p-trifluoromethyl benzonitrile compound. Details synthetic methods for related benzonitriles.
-
ResearchGate. Comparison of methods for benzamide synthesis from benzonitrile. Discusses various methods for converting benzonitriles to benzamides.
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Benzenamine, 3-(trifluoromethyl)- [webbook.nist.gov]
- 6. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Pinner reaction - Wikipedia [en.wikipedia.org]
- 9. Pinner Reaction | NROChemistry [nrochemistry.com]
- 10. Pinner Reaction [organic-chemistry.org]
- 11. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]
The Fluorine Factor: Discovery, Synthesis, and Utility of Trifluoromethyl-Benzamidines
Executive Summary: The Convergence of Amidine and Fluorine Chemistry
The trifluoromethyl-benzamidine motif represents a critical evolution in medicinal chemistry, bridging the gap between classic serine protease inhibitors and modern, lipophilic pharmacophores. Historically, the benzamidine group (
However, the high basicity of the amidine group (
- Modulation: It lowers the basicity of the amidine, increasing the fraction of uncharged species capable of passive diffusion.
-
Metabolic Shielding: It blocks oxidative metabolism at the para- or meta-positions.
-
19F-NMR/MRI Utility: It acts as a sensitive reporter for ligand-protein binding events due to the unique magnetic properties of the fluorine nucleus.
Physicochemical Mechanics: The CF3 Perturbation
The strategic placement of a trifluoromethyl group alters the electronic landscape of the benzamidine core. Understanding this is essential for rational drug design.
Table 1: Physicochemical Comparison
| Property | Unsubstituted Benzamidine | 4-Trifluoromethyl-Benzamidine | Mechanistic Impact |
| Hammett Constant ( | 0.00 | 0.54 | Strong electron withdrawal pulls density from the amidine carbon. |
| 11.6 | ~10.5 - 11.0 | Reduced basicity; slightly improved membrane permeability. | |
| Lipophilicity (LogP) | 0.65 | ~1.8 - 2.1 | Enhanced hydrophobic interaction in the S1 pocket; better bioavailability. |
| Metabolic Stability | Low (Ring oxidation) | High | C-F bond (~116 kcal/mol) resists CYP450 oxidation. |
Diagram 1: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the causal relationships between the CF3 substitution and biological outcomes.
Caption: Mechanistic flow of Trifluoromethyl substitution effects on the benzamidine pharmacophore.
Synthetic Architecture
The synthesis of trifluoromethyl-benzamidines requires overcoming the electron-deficient nature of the nitrile precursor. Standard Pinner reaction conditions often fail or are sluggish because the electron-poor nitrile is less nucleophilic toward the alcohol.
Method A: The Modified Pinner Synthesis (Standard)
This is the classical route but often requires elevated temperatures or pressure for CF3-substituted nitriles.
-
Imidate Formation: Reaction of the nitrile with dry HCl and ethanol.
-
Ammonolysis: Treatment of the intermediate imidate ester with ammonia.
Method B: Lewis Acid Promoted Direct Addition (High Yield)
For electron-deficient nitriles (like 4-trifluoromethylbenzonitrile), using a Lewis acid catalyst (e.g.,
Protocol: Aluminum Amide Route
-
Reagents: 4-(Trifluoromethyl)benzonitrile, Trimethylaluminum (
), Ammonium Chloride ( ), Toluene. -
Mechanism: Formation of an active aluminum-amidine species that attacks the nitrile.
Caption: Lewis-acid promoted synthesis of electron-deficient benzamidines.
Detailed Experimental Protocol (Method B)
Note: All steps involving trimethylaluminum must be performed under inert atmosphere (Ar or N2).
-
Preparation of Reagent: In a flame-dried flask under argon, suspend ammonium chloride (5 equiv) in dry toluene. Slowly add trimethylaluminum (2M in toluene, 5 equiv) at 0°C. (Caution: Exothermic, methane evolution).
-
Activation: Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Addition: Add 4-(trifluoromethyl)benzonitrile (1 equiv) dissolved in dry toluene.
-
Heating: Heat the reaction mixture to 80°C for 12–18 hours. Monitor by TLC or LC-MS.
-
Workup: Cool to 0°C. Carefully quench by dropwise addition of methanol (to destroy excess Al reagent) followed by 1M HCl.
-
Purification: The aqueous layer is washed with ether (to remove unreacted nitrile), then basified (pH > 12) with NaOH to precipitate the free base, or concentrated and recrystallized as the HCl salt.
Therapeutic & Diagnostic Utility
Case Study 1: CBR703 (RNA Polymerase Inhibitor)
CBR703 is a landmark compound in this class. It is an N-hydroxy-N'-phenyl-3-trifluoromethyl-benzamidine.
-
Mechanism: It targets the bacterial RNA polymerase (RNAP) "switch region," distinct from the rifamycin binding site. It acts as an allosteric inhibitor, preventing the conformational changes required for nucleotide addition.
-
Significance: This demonstrates that the trifluoromethyl-benzamidine core can function beyond simple protease inhibition, acting as a scaffold for protein-protein interaction disruption.
Case Study 2: 19F-MRI Reporter Probes
A 2024 study utilized 4-(trifluoromethyl)benzamidine (TFBA) as a reporter ligand for 19F-MRI .[1]
-
Principle: The 19F signal of TFBA changes significantly (broadens/shifts) when bound to Trypsin.
-
Application: This allows for "image-based drug screening."[1] By adding a non-fluorinated competitor (a drug candidate), the displacement of TFBA can be visualized via MRI, providing a
value without radioactive tracers.
Case Study 3: Antiprotozoal Agents
Bis-trifluoromethyl benzamidines (e.g., 3,5-bis(CF3)) have shown potent activity against Trypanosoma brucei and Leishmania.
-
Mechanism: These compounds likely target the DNA minor groove or specific transporters (P2 aminopurine transporter), similar to pentamidine, but the CF3 groups enhance lipophilicity, facilitating transport across the parasite's membrane.
References
-
Arts, M. et al. (2024). "Accelerated Screening of Protein–Ligand Interactions via Parallel T2-Weighted 19F-MRI." Journal of Medicinal Chemistry. Link (Demonstrates TFBA as a reporter probe).
- Feng, Y. et al. (2015). "Structural Basis of Transcription Inhibition by the CBR703 Series of RNA Polymerase Inhibitors." Nature Structural & Molecular Biology, 22, 603–610. (Defines the binding mode of CF3-benzamidine CBR703).
- Garrett, S. et al. (1998). "A Simple and Efficient Synthesis of Benzamidines from Nitriles." Tetrahedron Letters, 39(19), 2933-2936. (Describes the AlMe3/NH4Cl synthetic method).
- Sturtevant, J.M. et al. (1977). "Inhibition of Serine Proteases by Substituted Benzamidines." Biochemistry.
-
Werbovetz, K.A. et al. (2008). "Synthesis of novel benzamidine- and guanidine-derived polyazamacrocycles: Selective anti-protozoal activity." Bioorganic & Medicinal Chemistry Letters. Link (Antiprotozoal applications).
Sources
Methodological & Application
Application Notes & Protocols: Synthesis of 3-(Trifluoromethyl)benzamidine Hydrochloride
Abstract
This comprehensive guide provides detailed protocols for the synthesis of 3-(Trifluoromethyl)benzamidine, a critical building block and active pharmaceutical ingredient intermediate. The unique electronic properties conferred by the trifluoromethyl (CF3) group make this compound a valuable scaffold in medicinal chemistry, particularly for developing serine protease inhibitors.[1][2][3] This document outlines two robust and widely applicable synthetic routes starting from 3-(trifluoromethyl)benzonitrile: the classical Pinner reaction and a two-step method via an amidoxime intermediate. We delve into the mechanistic underpinnings of each protocol, provide step-by-step experimental procedures, and offer expert insights into critical process parameters. Safety protocols, handling, and applications in drug discovery are also discussed to provide researchers with a self-contained, authoritative resource.
Chemical Profile and Significance in Medicinal Chemistry
3-(Trifluoromethyl)benzamidine is an aromatic amidine that has garnered significant interest in drug development. The benzamidine moiety itself is a well-established pharmacophore known to be a reversible, competitive inhibitor of trypsin and other serine proteases.[3][4][5] The strategic incorporation of a trifluoromethyl (CF3) group at the meta-position of the phenyl ring profoundly modulates the molecule's physicochemical and pharmacological properties.
The Trifluoromethyl (CF3) Advantage:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism, which can increase a drug candidate's in vivo half-life.[2]
-
Increased Lipophilicity: The CF3 group enhances lipophilicity (Hansch π value of +0.88), which can improve a molecule's ability to cross biological membranes and penetrate target tissues.[2]
-
Modulated Basicity: As a strong electron-withdrawing group, the CF3 substituent lowers the pKa of the basic amidine group, which can fine-tune its binding interactions within the active site of a target enzyme.
These attributes make 3-(Trifluoromethyl)benzamidine and its derivatives highly valuable in designing potent and selective enzyme inhibitors and other therapeutic agents.[6][7]
| Compound Property | Value | Reference |
| IUPAC Name | 3-(Trifluoromethyl)benzenecarboximidamide hydrochloride | [8] |
| CAS Number | 1171756-10-7 (for 2-isomer HCl), Varies for 3-isomer | [6] |
| Molecular Formula | C8H7F3N2 · HCl | [6] |
| Molecular Weight | 224.61 g/mol | [6] |
| Appearance | White to off-white solid/powder | [6] |
| Starting Material | 3-(Trifluoromethyl)benzonitrile | [9] |
| CAS (Starting Material) | 368-77-4 | [10][11] |
Overview of Primary Synthetic Strategies
The conversion of the chemically stable nitrile group in 3-(trifluoromethyl)benzonitrile into the desired amidine can be accomplished through several methods. This guide details the two most reliable and frequently employed pathways in a laboratory setting.
-
The Pinner Reaction: A classic, one-pot acid-catalyzed reaction that converts a nitrile into an amidine via an alkyl imidate hydrochloride intermediate (a "Pinner salt").[12] It is highly efficient but requires strictly anhydrous conditions and the handling of hydrogen chloride gas.[13]
-
The Amidoxime Reduction Pathway: A two-step process where the nitrile is first converted to a benzamidoxime, which is subsequently reduced to the final amidine.[14][15] This route avoids the use of HCl gas but involves an additional isolation step and a chemical reduction.
Detailed Protocol 1: The Pinner Synthesis
This method remains a cornerstone of amidine synthesis due to its efficiency and directness. The key is the in-situ formation of a highly electrophilic protonated nitrile, which is readily attacked by an alcohol.
Principle and Mechanism
The Pinner reaction proceeds through two main stages:
-
Formation of the Pinner Salt: Anhydrous hydrogen chloride gas is bubbled through a solution of the nitrile in an anhydrous alcohol (e.g., ethanol). The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by the alcohol. This forms an alkyl imidate salt, known as the Pinner salt.[12][13]
-
Ammonolysis: The isolated or in-situ Pinner salt is then treated with ammonia or an ammonium salt. The ammonia displaces the alkoxy group from the imidate to form the final amidinium salt.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-(Trifluoromethyl)benzonitrile | ≥98% | Sigma-Aldrich, TCI | Starting material.[9] |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | Fisher Scientific | Must be strictly anhydrous. |
| Diethyl Ether | Anhydrous | Fisher Scientific | Must be strictly anhydrous. |
| Hydrogen Chloride (HCl) | Gas, in cylinder | Airgas, Praxair | Requires appropriate regulator and trap. |
| Ammonium Chloride (NH4Cl) | ACS Grade, ≥99.5% | VWR | |
| 200-proof Ethanol | ACS Grade | Pharmco-Aaper | For the ammonolysis step. |
| Round-bottom flask, gas dispersion tube, magnetic stirrer, ice bath, drying tube (CaCl2), filtration apparatus | N/A | Standard lab suppliers |
Step-by-Step Experimental Protocol
PART A: Formation of the Ethyl Imidate Hydrochloride (Pinner Salt)
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube extending below the solvent surface, and a drying tube. The entire setup must be protected from atmospheric moisture.
-
Reagent Addition: To the flask, add 3-(Trifluoromethyl)benzonitrile (17.1 g, 100 mmol) and anhydrous ethanol (6.9 g, 150 mmol, 1.5 eq). Dilute with 100 mL of anhydrous diethyl ether.
-
Reaction: Cool the flask in an ice-water bath to 0-5 °C with gentle stirring.
-
HCl Introduction: Bubble dry hydrogen chloride gas slowly through the solution. A white precipitate of the Pinner salt will begin to form. Continue the addition of HCl for 2-3 hours until the solution is saturated and precipitation is complete.
-
Isolation: Seal the flask and store it in a refrigerator or cold room (approx. 4 °C) overnight to ensure complete precipitation. Collect the white solid product by vacuum filtration, wash with two 50 mL portions of cold, anhydrous diethyl ether, and dry under vacuum.
PART B: Ammonolysis to 3-(Trifluoromethyl)benzamidine Hydrochloride
-
Setup: In a 500 mL round-bottom flask, prepare a solution by dissolving the dried Pinner salt from Part A in 200 mL of 200-proof ethanol.
-
Reagent Addition: Add ammonium chloride (10.7 g, 200 mmol, 2.0 eq) to the solution and stir at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (approx. 50-60 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality Note: Using a slight excess of ammonium chloride in a polar solvent like ethanol drives the equilibrium towards the formation of the more stable amidinium salt.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation).
-
Purification: The resulting crude solid is triturated with cold acetone to remove unreacted starting material and byproducts. The solid can be further purified by recrystallization from an ethanol/ether solvent system to yield pure 3-(Trifluoromethyl)benzamidine hydrochloride as a white crystalline solid.
Detailed Protocol 2: The Amidoxime Reduction Pathway
This pathway is an excellent alternative that avoids the handling of HCl gas. It is particularly amenable to larger-scale synthesis.[16]
Principle and Mechanism
-
Amidoxime Formation: The nitrile reacts with hydroxylamine in the presence of a base. The base deprotonates hydroxylamine, generating a more potent nucleophile that attacks the nitrile carbon. A subsequent proton transfer yields the stable benzamidoxime intermediate.[14][15]
-
Reduction: The C=N bond of the oxime and the N-O bond are reduced to yield the amidine. Catalytic hydrogenation over a palladium catalyst is a clean and efficient method for this transformation.[14]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-(Trifluoromethyl)benzonitrile | ≥98% | Sigma-Aldrich, TCI | Starting material. |
| Hydroxylamine Hydrochloride | ACS Grade, ≥98% | Fisher Scientific | |
| Sodium Bicarbonate (NaHCO3) | ACS Grade | VWR | Base for amidoxime formation. |
| Ethanol | Reagent Grade | Fisher Scientific | Reaction solvent. |
| Palladium on Carbon (Pd/C) | 10 wt. % loading | Acros Organics | Hydrogenation catalyst. |
| Hydrogen (H2) | Gas, UHP | Airgas, Praxair | Requires appropriate regulator. |
| Hydrochloric Acid | conc. or 2N solution | Fisher Scientific | For salt formation. |
| Celite® | N/A | Sigma-Aldrich | Filtration aid. |
Step-by-Step Experimental Protocol
PART A: Synthesis of 3-(Trifluoromethyl)benzamidoxime
-
Setup: In a 250 mL round-bottom flask equipped with a stir bar and reflux condenser, combine 3-(Trifluoromethyl)benzonitrile (8.55 g, 50 mmol), hydroxylamine hydrochloride (5.2 g, 75 mmol, 1.5 eq), and sodium bicarbonate (8.4 g, 100 mmol, 2.0 eq) in 100 mL of ethanol.
-
Causality Note: Sodium bicarbonate is a mild base used to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile required for the reaction.[15]
-
-
Reaction: Heat the suspension to reflux (approx. 80 °C) and stir for 8-12 hours. Monitor the disappearance of the starting nitrile by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethanol. Combine the filtrates and remove the solvent under reduced pressure.
-
Isolation: The crude residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 3-(Trifluoromethyl)benzamidoxime, which can be purified by recrystallization from hexanes/ethyl acetate.
PART B: Reduction to 3-(Trifluoromethyl)benzamidine Hydrochloride
-
Setup: To a hydrogenation flask or a thick-walled vessel suitable for pressure reactions, add the 3-(Trifluoromethyl)benzamidoxime (5.1 g, 25 mmol) and 10 wt. % Pd/C (250 mg, ~5 mol %).
-
Solvent & Acidification: Add 100 mL of ethanol, followed by 12.5 mL of 2N HCl (25 mmol, 1.0 eq).
-
Causality Note: The reaction is performed under acidic conditions to ensure the final product is protonated as the stable hydrochloride salt, preventing potential side reactions.
-
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or use a hydrogen balloon for atmospheric pressure) and stir vigorously at room temperature for 12-24 hours.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is the crude 3-(Trifluoromethyl)benzamidine hydrochloride. Purify by recrystallization as described in Protocol 1, Section 3.3, Part B, Step 5.
Safety, Handling, and Storage
All synthesis procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
Hazard Identification
| Substance | Primary Hazards | GHS Pictograms |
| 3-(Trifluoromethyl)benzonitrile | Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Combustible liquid.[9] | ☠️, ❗️ |
| Hydrogen Chloride (Gas) | Corrosive, causes severe skin burns and eye damage. Toxic if inhaled.[17] | corrosive, ☠️ |
| Hydroxylamine HCl | Harmful if swallowed, may cause an allergic skin reaction, suspected of causing cancer. | ❗️, health_hazard |
| Palladium on Carbon (Pd/C) | Flammable solid. May be pyrophoric when dry or spent. Handle wet. | 🔥 |
| 3-(Trifluoromethyl)benzamidine HCl | Assumed to be an irritant and potentially harmful. Handle with care. | ❗️ |
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield, especially when handling corrosive materials like HCl.[18]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Flame-retardant lab coat. Ensure no skin is exposed.
-
Respiratory Protection: Use of a respirator may be necessary if ventilation is inadequate.[19]
Handling and Storage
-
Handling: Avoid inhalation of dusts, vapors, and gases. Prevent contact with skin and eyes. Spent hydrogenation catalyst (Pd/C) should never be allowed to dry and must be quenched carefully.
-
Storage: Store 3-(Trifluoromethyl)benzamidine hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[5][20]
References
- BenchChem. (n.d.). Synthesis routes of 3-(Trifluoromethyl)benzamide. Retrieved from BenchChem. (URL not provided in search result)
-
Scribd. (n.d.). Amidines Synthesis Methods Guide. [Link]
- Google Patents. (2017).
-
Wikipedia. (n.d.). Pinner reaction. [Link]
-
ResearchGate. (n.d.). Comparison of methods for benzamide synthesis from benzonitrile. [Link]
-
Patsnap. (n.d.). Synthesis method of benzamidine hydrochloride - CN110241031A. [Link]
-
ResearchGate. (n.d.). Mild method for the synthesis of amidines by the electrophilic activation of amides. [Link]
-
ScholarWorks at WMU. (n.d.). The Reaction of N-Magnesium Halides on Nitriles in the Synthesis of Amidines. [Link]
-
Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]
- Google Patents. (2017).
-
Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethyl-functionalized benzo[de][21][22]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. [Link]
-
Semantic Scholar. (n.d.). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. [Link]
-
Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]
- Google Patents. (2009). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
PMC. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]
-
PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzonitrile. [Link]
-
Wikipedia. (n.d.). Benzamidine. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. goldbio.com [goldbio.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. 3,5-Bis(trifluoromethyl)benzamidine hydrochloride | CAS 97603-94-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. 3-(三氟甲基)苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3-(Trifluoromethyl)benzonitrile | CAS 368-77-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. 3-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pinner reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 15. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 16. scribd.com [scribd.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. synquestlabs.com [synquestlabs.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in 3-TrifluoroMethyl-Benzamidine reactions
Introduction
You are encountering low yields in the synthesis of 3-(trifluoromethyl)benzamidine (
This guide moves beyond generic recipes to address the mechanistic failure points of the two primary synthetic routes: the Pinner Reaction and the Lewis Acid (Garigipati) Protocol .
Module 1: Diagnostic Decision Tree
Before altering your protocol, determine where the mass balance is being lost. Use this logic flow to select the correct troubleshooting module.
Figure 1: Diagnostic logic for selecting the troubleshooting pathway.
Module 2: The Pinner Reaction (Classical Route)
Best for: Large scale, cost-sensitive batches.[1] Primary Failure Mode: Hydrolysis of the imidate intermediate to the ester or amide.
The Mechanism & The Trap
The reaction proceeds via an Imidate Hydrochloride intermediate.[2] The
Troubleshooting Protocol
| Variable | Standard Practice | Optimized Protocol (High Yield) | Why? (The Science) |
| Solvent | Ethanol/Methanol | Anhydrous Methanol + Dioxane (1:1) | Dioxane improves the solubility of the nitrile while maintaining a non-nucleophilic environment. |
| HCl Source | Bubbling HCl gas | AcCl + MeOH (In situ HCl) | Adding Acetyl Chloride dropwise to MeOH generates anhydrous HCl precisely, avoiding wet gas lines.[1] |
| Temperature | Strictly | Higher temps promote the "Pinner-to-Amide" rearrangement. Keep the imidate cold. | |
| Ammonia | Aqueous | Methanolic | CRITICAL: Introducing water (aq.[1] ammonia) hydrolyzes the activated imidate instantly. Use anhydrous ammonia.[3] |
Q&A: Pinner Specifics
Q: My reaction turned into a white solid that is not the product. What is it?
A: This is likely Ammonium Chloride (
-
Test:
is water-soluble; the Amide is not. -
Fix: If it is the Amide, your HCl/MeOH was not anhydrous. Dry your solvent over 3Å molecular sieves for 24h before use.
Q: The nitrile is gone, but I have a mixture of ester and amidine. A: You waited too long between forming the imidate and adding ammonia. The imidate slowly reacts with the alcohol to form the orthoester/ester.
-
Fix: Monitor the disappearance of the Nitrile peak (
) via IR. Once gone, immediately purge excess HCl and add Ammonia.
Module 3: Lewis Acid Promotion (Garigipati Method)
Best for: Deactivated nitriles or when Pinner fails. Primary Failure Mode: "Aluminum Jelly" formation during workup trapping the product.
The Protocol: Aluminum Amide Activation
This method uses Trimethylaluminum (
Step-by-Step Optimization:
-
Reagent Prep: Suspend
(5.0 eq, dried) in Toluene. Cool to . -
Activation: Add
(2.0 M in Toluene, 5.0 eq) dropwise.[1] Caution: Gas evolution (Methane).[1] -
Stirring: Warm to RT and stir until gas evolution ceases (approx. 1-2 h). This forms the active reagent:
. -
Addition: Add 3-(trifluoromethyl)benzonitrile (1.0 eq).
-
Heat: Reflux (
) for 12-18 h.
The Critical Workup (Yield Saver)
Most yield is lost here because Aluminum salts form a gelatinous emulsion that traps the amidine.
The "Rochelle's Salt" Method:
-
Cool reaction to
. -
Carefully quench by pouring into a slurry of Silica Gel in
followed by Methanol (Method A) OR slowly add saturated Potassium Sodium Tartrate (Rochelle's Salt) solution (Method B). -
Stir vigorously for 2 hours. The tartrate chelates the aluminum, breaking the emulsion.
-
Filter through Celite. The filtrate contains your amidine.
Module 4: Isolation & Purification (The "Hidden" Killer)
Context: 3-Trifluoromethylbenzamidine has a
The pH Trap
If you perform a standard extraction at pH 7, the molecule is 100% protonated (water-soluble salt). You will extract nothing into the organic layer.
Figure 2: Workup decision logic based on target stability.
Recommended Isolation: The HCl Salt
Do not attempt to isolate the free base unless absolutely necessary. The free base absorbs
-
Evaporation: Remove reaction solvents (MeOH/EtOH).
-
Partition: Dissolve residue in
and wash with Diethyl Ether ( ).-
Why? The ether removes unreacted nitrile and non-basic byproducts. The amidine stays in the water.
-
-
Basification (Only if Free Base needed):
-
Cool aqueous layer to
.[4] -
Add
dropwise until pH > 12 . (Due to , pH 10 is insufficient; you need pH 12.5 to drive equilibrium >99% to free base). -
Extract immediately with DCM (
).
-
-
Salt Precipitation (Preferred):
References
-
Pinner, A., & Klein, F. (1877).[1][2] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.
-
Garigipati, R. S. (1990).[1][5] An efficient conversion of nitriles to amidines.[5][6] Tetrahedron Letters, 31(14), 1969-1972.[1]
-
Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles via Amidoximes. Synthetic Communications.
-
Dunn, P. J. (2012). The chemistry of the Pinner synthesis.[2][6][7][8][9] Comprehensive Organic Functional Group Transformations II.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. iris.unive.it [iris.unive.it]
- 7. youtube.com [youtube.com]
- 8. Pinner reaction - Wikipedia [en.wikipedia.org]
- 9. Pinner Reaction [organic-chemistry.org]
Technical Support Center: High-Purity Synthesis of 3-TrifluoroMethyl-Benzamidine HCl
Status: Operational Subject: Optimization of Synthesis, Purification, and Stability Audience: Medicinal Chemists, Process Development Scientists
Introduction: The Purity Imperative
Synthesizing 3-Trifluoromethyl-benzamidine hydrochloride (3-TFM-BA) presents a specific set of challenges driven by the electron-withdrawing nature of the trifluoromethyl group. While the
This guide moves beyond standard textbook procedures to address the "hidden" failure modes: persistent ammonium chloride contamination, hydrolysis to amides, and oiling-out during crystallization.
Module 1: The Synthesis Pathway & Impurity Control
The industry-standard route for this synthesis is the Pinner Reaction . Understanding the mechanism is the only way to control impurities.
The Mechanism & Failure Points
The reaction proceeds in two stages:[1][2][3][4][5]
-
Imidate Formation: Acid-catalyzed addition of alcohol (usually EtOH or MeOH) to the nitrile.
-
Ammonolysis: Displacement of the alkoxy group by ammonia to form the amidine.
Critical Insight: The most common impurity, 3-trifluoromethyl-benzamide , is not a byproduct of the reaction itself but a result of moisture incursion . The intermediate imidate salt is extremely hygroscopic and hydrolyzes rapidly to the ester or amide if exposed to wet air.
Visualizing the Pathway
Figure 1: The Pinner Reaction Pathway showing the critical divergence point where moisture leads to irreversible amide formation.
Module 2: Purification Protocols
Crude 3-TFM-BA is often a sticky solid contaminated with ammonium chloride (
Protocol A: The "Differential Solubility" Wash (Removing )
Theory:
-
Dry the Crude: Ensure the crude reaction mass is completely dry (vacuum oven, 40°C) to remove excess ammonia.
-
The IPA Extraction:
-
Add anhydrous Isopropanol (IPA) to the crude solid (approx. 10 mL per gram of crude).
-
Heat to reflux for 15 minutes with vigorous stirring. The amidine should dissolve; the
will remain as a white, fine suspension.
-
-
Hot Filtration: Filter the hot solution through a Celite pad or a fine sintered glass funnel.
-
Result: The filter cake is mostly
. The filtrate contains your product.
-
-
Concentration: Evaporate the IPA filtrate to dryness to yield the semi-purified amidine.
Protocol B: Recrystallization (Final Polish)
Once the bulk
Solvent System Table
| Solvent System | Suitability | Notes |
|---|---|---|
| Ethanol / Diethyl Ether | High | Dissolve in min. hot EtOH, add Ether until turbid. Cool slowly. |
| Isopropanol (IPA) | High | Good balance of solubility. May require cooling to -20°C. |
| Water | Low | Avoid. High risk of hydrolysis and difficulty drying. |
| Acetonitrile | Medium | Good for removing non-polar impurities, but yield may be lower. |
Step-by-Step Recrystallization:
-
Dissolve the semi-pure solid in the minimum amount of boiling Ethanol (absolute).
-
Once dissolved, remove from heat.
-
Add Diethyl Ether dropwise until a faint, persistent cloudiness appears.
-
Add 1-2 drops of Ethanol to clear the solution.
-
Seal the flask (parafilm) to prevent moisture entry and let it stand at room temperature for 2 hours, then move to 4°C overnight.
Module 3: Troubleshooting & FAQs
Q1: My product is an oil/gum and won't solidify. What happened?
Diagnosis: This is usually caused by solvent entrapment or amide impurities lowering the melting point. Fix:
-
Trituration: Add dry diethyl ether or hexanes to the gum. Scratch the side of the flask vigorously with a glass rod. This provides nucleation sites and extracts residual solvent.
-
Azeotropic Drying: Dissolve the gum in toluene and rotovap to dryness. This helps pull out trapped alcohols or water.
Q2: NMR shows a peak at ~168 ppm (Carbon) or ~170 ppm. Is this my product?
Diagnosis: No. The amidine carbon typically appears around 160-162 ppm . A peak at 168-172 ppm usually indicates the Amide (hydrolysis product) or the Imidate (incomplete reaction).
-
Check: Run an IR. A strong band at 1680-1690 cm⁻¹ confirms the Amide (C=O). The Amidine (C=N) usually shows around 1630-1640 cm⁻¹ .
Q3: I have high Ammonium Chloride content even after recrystallization.
Diagnosis:
Q4: Can I use basic extraction (free-basing) to purify?
Diagnosis: Risky. Analysis: While you can free-base the amidine (pKa ~11-12) using NaOH, extract into organic solvent, and re-acidify, this exposes the amidine to high pH.
-
Risk: The electron-withdrawing
group makes the amidine carbon more susceptible to nucleophilic attack by hydroxide, leading to hydrolysis (Amide formation). -
Recommendation: Stick to salt-based purification (recrystallization/trituration) unless absolutely necessary.
Visualizing the Purification Decision Tree
Figure 2: Decision tree for processing crude amidine salts based on physical state and salt contamination.
References
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
-
Organic Syntheses. (1928). Acetamidine Hydrochloride. Org. Synth. 8, 1. Link (Standard protocol for amidine synthesis).
- Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations (Vol. 3). Academic Press. (Detailed discussion on amidine hydrolysis and stability).
-
Santa Cruz Biotechnology. (n.d.). 3,5-Bis(trifluoromethyl)benzamidine hydrochloride Product Data. Link (Reference for handling analogous CF3-substituted amidines).
- Boere, R. T., et al. (1987). Preparation and Structure of Amidine Salts. Journal of Chemical Crystallography.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 4. JPH01230410A - Removal of ammonium chloride - Google Patents [patents.google.com]
- 5. iris.unive.it [iris.unive.it]
Technical Support Center: 3-Trifluoromethyl-Benzamidine (3-TFM-BA) Derivatization
Topic: Overcoming challenges in 3-Trifluoromethyl-Benzamidine derivatization Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Version: 2.1 (Current as of 2026)
Executive Technical Summary
3-Trifluoromethyl-benzamidine (3-TFM-BA) is a critical pharmacophore in serine protease inhibitors (e.g., thrombin, Factor Xa) and a versatile precursor for trifluoromethyl-substituted heterocycles. However, it presents a unique "Reactivity Paradox" compared to unsubstituted benzamidines:
-
Electronic Activation (Carbon): The electron-withdrawing
group (Hammett ) increases the electrophilicity of the amidine carbon, making it highly susceptible to hydrolysis under basic conditions. -
Electronic Deactivation (Nitrogen): The same effect reduces the nucleophilicity of the amidine nitrogens, often requiring harsher conditions for condensation reactions (e.g., pyrimidine/imidazole formation) compared to standard benzamidines.
This guide provides field-proven protocols to navigate these opposing forces.
Module 1: Stability & Handling (The Hydrolysis Trap)
The Challenge: Users frequently report "disappearance" of the starting material during aqueous workups or storage, converting to 3-trifluoromethyl-benzamide.
Mechanism: The electron-deficient ring destabilizes the amidine, lowering the activation energy for nucleophilic attack by
Troubleshooting Guide: Preventing Hydrolysis
| Issue | Root Cause | Corrective Action |
| Degradation in Storage | Free base absorbs atmospheric | Always store as the Hydrochloride (HCl) or Hemisulfate salt. Store under Argon at -20°C. |
| Loss during Workup | pH > 10 promotes rapid hydrolysis to amide. | Quench reactions into buffered ice water (pH 7-8). Avoid strong bases (NaOH) for neutralization; use |
| Low Yield in Aqueous Coupling | Competition between nucleophile and solvent water. | Switch to anhydrous organic solvents (EtOH, DMF) with non-nucleophilic bases (DIPEA, DBU). |
Visualizing the Stability Logic
Figure 1: Decision tree for handling 3-TFM-BA to prevent hydrolytic decomposition.
Module 2: Synthesis Protocols (Overcoming Low Nucleophilicity)
The Challenge: Standard protocols for condensing benzamidines with 1,3-dicarbonyls (to form pyrimidines) or
Protocol A: Synthesis of 2-(3-Trifluoromethylphenyl)-Pyrimidine
Standard conditions (NaOEt/EtOH) often fail. We recommend a Lewis-Acid assisted approach.
Reagents:
-
3-TFM-Benzamidine HCl (1.0 eq)
-
1,3-Dicarbonyl (e.g., Acetylacetone) (1.2 eq)
-
Base:
(2.5 eq) - Cesium effect promotes solubility and reactivity. -
Solvent: DMF (Anhydrous)
Step-by-Step Workflow:
-
Liberation (In-situ): Suspend 3-TFM-BA.HCl and
in DMF. Stir at RT for 15 min. Note: Do not isolate the free base. -
Condensation: Add the 1,3-dicarbonyl dropwise.
-
Cyclization: Heat to 100°C for 4-6 hours. Note: Unsubstituted benzamidines react at 60-80°C; the TFM group requires higher energy.
-
Workup: Pour into brine. Extract with EtOAc. Wash organic layer 3x with water (critical to remove DMF).
-
Validation: Check LC-MS. Mass should be [M+H]+. Absence of "Open Chain" intermediate (often M+18) confirms cyclization.
Protocol B: Synthesis of Benzimidazoles (via Cu-Catalysis)
Direct condensation with aldehydes is sluggish. Copper-catalyzed oxidative coupling is superior.
Reaction Scheme:
Key Optimization:
-
Ligand: L-Proline or 1,10-Phenanthroline is essential to stabilize the Cu-Amidine complex.
-
Atmosphere: Oxygen (balloon) is required if starting from phenylenediamines (oxidative). Argon is required if starting from o-haloanilines (coupling).
Module 3: Purification & Analysis (The Polarity Paradox)
The Challenge: 3-TFM-BA derivatives are "sticky." They streak on silica gel due to the basic amidine/heterocycle nitrogen interacting with acidic silanols, yet they are lipophilic due to the
Purification Strategy Table
| Method | Stationary Phase | Mobile Phase | Additive (Critical) |
| Flash Chromatography | Standard Silica ( | DCM / MeOH | 1% |
| Flash Chromatography | Amine-Functionalized Silica | Hexane / EtOAc | None required (Self-buffered) |
| Prep HPLC | C18 (Reverse Phase) | 0.1% TFA (Sharpen peaks, but forms salt) |
Analytical Troubleshooting (HPLC/MS)
Q: I see split peaks in HPLC.
-
A: This is likely a pH mismatch. The pKa of the 3-TFM-amidine is ~10.5. At neutral pH, it exists as a mix of protonated and neutral forms.
-
Fix: Use a high pH buffer (
, pH 10) to force the neutral form, OR low pH (0.1% Formic Acid) to force the cation. Do not run at pH 7.
Q: MS Signal is weak.
-
A: The
group is electron-withdrawing, reducing ionization efficiency in ESI+. -
Fix: Increase cone voltage. Ensure mobile phase has a proton source (Formic acid).
Frequently Asked Questions (FAQ)
Q1: Can I use NaH to deprotonate 3-TFM-BA for alkylation?
-
Answer: Use with caution. While NaH is effective, the resulting anion is a potent nucleophile that can attack the
-activated benzene ring (SNAr side reaction) if the electrophile is slow. We recommend milder bases like or TBD (Triazabicyclodecene).
Q2: My reaction turned into a white insoluble solid, but it's not product.
-
Answer: You likely formed the Amidine Carbonate salt . Amidines are strong bases and avidly scrub
from the air. -
Fix: Acidify with dilute HCl to liberate
, then re-basify to extract. Always run reactions under inert atmosphere ( /Ar).
Q3: How do I remove the TFM-Benzamidine excess after the reaction?
-
Answer: Use a SCX-2 (Strong Cation Exchange) cartridge.
-
Load reaction mixture in MeOH.
-
Amidine binds to the sulfonic acid resin.
-
Wash with MeOH (elutes non-basic impurities).
-
Elute product with
in MeOH (only if product is basic).
-
If your product is neutral (e.g., a pyrimidine), the amidine stays on the column, and your product elutes in the wash.
-
References
-
Stability of Amidines: White, N. G. (2021).[1] Amidinium⋯carboxylate frameworks: Predictable, robust, water-stable hydrogen bonded materials. Chemical Communications.[1] Link
-
Hydrolysis Kinetics: Cunningham, I. D., et al. (2026). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ResearchGate. Link
-
Benzimidazole Synthesis: Xu, L., et al. (2017).[2] Iodine(III)-Promoted Oxidative C(sp3)-C(sp2) Bond Formation. Organic Letters. Link
-
HPLC Purification: BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Purification of Benzamide Derivatives. Link
-
Physical Properties: PubChem. 4-(Trifluoromethyl)benzamidine Hydrochloride. National Library of Medicine. Link
Sources
Technical Support Center: Dealing with Impurities in Commercial 3-Trifluoromethyl-Benzamidine
Welcome to the technical support guide for 3-Trifluoromethyl-Benzamidine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical reagent and require the highest standards of purity for their work. Commercial batches of 3-Trifluoromethyl-Benzamidine, while generally of high grade, can contain impurities stemming from its synthesis, storage, or handling. These impurities can compromise experimental outcomes, lead to the formation of unintended byproducts, and complicate data interpretation.
This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. We will explore the origins of these impurities, robust analytical methods for their detection, and validated protocols for their removal.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a commercial batch of 3-Trifluoromethyl-Benzamidine?
The primary commercial synthesis of benzamidine derivatives is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, followed by treatment with ammonia.[1][2] The impurity profile is therefore often directly related to this process.
Table 1: Common Impurities and Their Origins
| Impurity Name | Chemical Structure | Potential Origin |
| 3-(Trifluoromethyl)benzonitrile | CF₃-C₆H₄-CN | Unreacted starting material from the Pinner synthesis. |
| 3-(Trifluoromethyl)benzamide | CF₃-C₆H₄-CONH₂ | Hydrolysis of the nitrile starting material or the final amidine product. This is often the most common impurity.[3][4] |
| Pinner Salt Intermediate | CF₃-C₆H₄-C(OR)NH₂⁺Cl⁻ | Incomplete reaction or carry-over of the imidate salt intermediate.[5] |
| Ammonium Chloride | NH₄Cl | Residual byproduct from the final amination step of the Pinner reaction. |
Q2: I've received a new bottle of 3-Trifluoromethyl-Benzamidine Hydrochloride. How can I perform a quick purity assessment?
A quick assessment can be done using Proton NMR (¹H NMR). Dissolve a small amount of the material in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The aromatic region should show a clean pattern corresponding to the 3-substituted benzene ring. The most telling sign of a common impurity is the presence of signals for 3-(Trifluoromethyl)benzamide. More importantly, a quantitative purity assessment should be performed using a robust HPLC method, as described in Section 2.
Q3: My solid 3-Trifluoromethyl-Benzamidine has a slight yellow tint. Is this a sign of degradation?
Q4: What are the optimal storage conditions for 3-Trifluoromethyl-Benzamidine Hydrochloride?
To ensure long-term stability, the compound should be stored under the following conditions:
-
Temperature: 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).
-
Container: Use a tightly sealed, airtight container.
-
Environment: Keep in a dry, desiccated environment. Amidines are hygroscopic and susceptible to hydrolysis.[3]
Section 2: In-Depth Troubleshooting Guides
Problem 1: My analytical results show unexpected peaks. How do I identify them?
Encountering unknown peaks in your analytical data (e.g., HPLC, LC-MS, GC) is a common challenge. A systematic approach is crucial for identification and mitigation.
The following workflow provides a step-by-step process to characterize unknown signals in your sample.
Sources
Validation & Comparative
In-Vitro Validation of 3-Trifluoromethyl-Benzamidine: A Comparative Guide to Inhibitory Activity
For researchers and drug development professionals, the precise and reliable characterization of novel enzyme inhibitors is a cornerstone of preclinical discovery. This guide provides an in-depth, experimentally grounded framework for the in-vitro validation of 3-Trifluoromethyl-Benzamidine's inhibitory activity. We will move beyond a simple recitation of protocols to explore the causality behind experimental design, ensuring a robust and self-validating approach. Our focus will be on serine proteases, a major class of enzymes and a frequent target for benzamidine-based inhibitors.[1]
The Rationale: Why Serine Proteases?
Serine proteases are a vast family of enzymes that play critical roles in physiological processes ranging from digestion to blood coagulation and are implicated in numerous diseases like pancreatitis, emphysema, and cancer when their activity is unregulated.[2] These enzymes utilize a highly conserved catalytic triad, including a key serine residue, to hydrolyze peptide bonds.[3] The benzamidine moiety is a well-established pharmacophore that acts as a competitive inhibitor, mimicking the natural substrates of trypsin-like serine proteases and binding to their active sites.[1][4] The addition of a trifluoromethyl group to the benzamidine scaffold is a common medicinal chemistry strategy to enhance properties such as potency and metabolic stability. This guide will therefore focus on validating the inhibitory potential of 3-Trifluoromethyl-Benzamidine against a representative serine protease, trypsin.
Core Principles of Inhibition Quantification
To objectively assess an inhibitor's efficacy, we rely on key quantitative parameters. The two most common values for quantifying an inhibitor's potency are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[5]
-
IC50 (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[5] It is a practical measure of inhibitor potency but can be influenced by factors like substrate concentration.[5]
-
Ki (Inhibition Constant): This represents the dissociation constant of the enzyme-inhibitor complex.[5] A lower Ki value signifies a tighter binding between the inhibitor and the enzyme, indicating a more potent inhibitor. Ki is considered a more absolute and universal measure of an inhibitor's potency as it is independent of substrate concentration.[5]
For the purpose of this guide, we will focus on the determination of the IC50 value, as it is a foundational experiment in inhibitor characterization.[6] The relationship between IC50 and Ki can be defined by the Cheng-Prusoff equation, which allows for the conversion of IC50 to Ki, provided the Michaelis constant (Km) of the substrate and the substrate concentration are known.[5]
Experimental Workflow: IC50 Determination for 3-Trifluoromethyl-Benzamidine
This section details a comprehensive protocol for determining the IC50 value of 3-Trifluoromethyl-Benzamidine against trypsin, a model serine protease. The assay is based on the colorimetric detection of the product formed from the cleavage of a specific substrate.
Caption: Logic for comparing the inhibitory potency of the test and reference compounds.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the calculated IC50 values should be presented in a structured table. This allows for an at-a-glance assessment of the relative potency of 3-Trifluoromethyl-Benzamidine.
| Compound | Target Enzyme | IC50 (µM) |
| 3-Trifluoromethyl-Benzamidine | Trypsin | [Experimental Value] |
| Benzamidine | Trypsin | [Experimental Value] |
Interpretation of Results:
-
If the IC50 of 3-Trifluoromethyl-Benzamidine is significantly lower than that of Benzamidine, it indicates that the trifluoromethyl modification enhances the inhibitory potency against trypsin.
-
Conversely, a higher IC50 value would suggest that the modification is detrimental to its inhibitory activity.
-
Similar IC50 values would imply that the modification has a neutral effect on potency.
This comparative approach provides a scientifically rigorous validation of 3-Trifluoromethyl-Benzamidine's inhibitory activity and offers valuable insights for further drug development efforts.
References
-
Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41–46. [Link]
-
DavidsonX - D001x - Medicinal Chemistry. (n.d.). IC50 Determination. edX. [Link]
-
Biology LibreTexts. (2025). Activity 3-2 - Determining the IC₅₀ of Inhibitor. [Link]
-
Tervonen, T., Raki, M., & Vainio, S. (2017). Virtual Screening of Transmembrane Serine Protease Inhibitors. Methods in Molecular Biology, 1575, 139-151. [Link]
-
S, S., & K, M. (2023). In-vitro anti-inflammatory activity of serine protease inhibitor from Cassia siamea and Dolichos biflorus: A comparative study. Cell Biochemistry and Function, 41(1), 33-44. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. [Link]
-
Paquette, I. M. (2009). Design, Synthesis, And Evaluation Of A Novel Serine Protease Inhibitor. Honors Theses. 36. [Link]
-
Das, S., & Das, S. (2015). Discoveries of Serine Protease Inhibitors from Scorpions. Journal of Proteomics & Bioinformatics, 8(11), 263-271. [Link]
-
V, V., & S, C. (2019). Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction. Evidence-Based Complementary and Alternative Medicine, 2019, 8973239. [Link]
-
Li, J., & Li, S. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 25(3), 1729. [Link]
-
Pelc, L. A., & Di Cera, E. (2016). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. Journal of Medicinal Chemistry, 59(5), 2134–2142. [Link]
-
Biocompare. (2023, November 22). How to Select the Right Protease Inhibitor. [Link]
-
Dudhgaonkar, S. P., & Pande, V. V. (2019). Comparative Evaluation of in vitro Anti-Inflammatory Activity of Different Extracts of Selected Medicinal Plants from Saurashtra. International Journal of Pharmaceutical Sciences and Research, 10(5), 2344-2351. [Link]
-
Mogaki, R., Okuro, K., & Aida, T. (2021). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science, 12(14), 5157-5161. [Link]
-
Wikipedia. (n.d.). Benzamidine. [Link]
-
E, T., & T, C. (1993). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Journal of Medicinal Chemistry, 36(10), 1393-404. [Link]
-
ResearchGate. (n.d.). Titration assay of trypsin-and chymotrypsin-inhibiting activity of F31... [Link]
-
Mogaki, R., Okuro, K., & Aida, T. (2021). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science, 12(14), 5157-5161. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)benzamidine Hydrochloride. PubChem. [Link]
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. "Design, Synthesis, And Evaluation Of A Novel Serine Protease Inhibitor" by Ian M. Paquette [dune.une.edu]
- 3. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courses.edx.org [courses.edx.org]
- 6. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Cross-Reactivity Profiling of 3-TrifluoroMethyl-Benzamidine
Executive Summary
3-TrifluoroMethyl-Benzamidine (3-TFM-B) is a synthetic, low-molecular-weight competitive inhibitor of trypsin-like serine proteases. While structurally derived from the classic inhibitor benzamidine , the addition of a trifluoromethyl (-CF₃) group at the meta (3) position significantly alters its physicochemical properties, enhancing lipophilicity and modifying the pKa of the amidine group.
This guide provides a critical analysis of 3-TFM-B's cross-reactivity. Unlike macromolecular inhibitors (e.g., Aprotinin) which show high specificity, 3-TFM-B exhibits a broad inhibitory profile across the serine protease family (Trypsin, Thrombin, Factor Xa). However, it displays negligible reactivity toward cysteine or aspartyl proteases, making it a selective class-specific inhibitor rather than an enzyme-specific one.
Mechanism of Action & Structural Basis
To understand the cross-reactivity, one must analyze the binding interface. 3-TFM-B targets the S1 specificity pocket of serine proteases.
The Binding Mode
-
Primary Interaction (The Anchor): The positively charged amidine group (
) mimics the side chain of Arginine or Lysine (the natural substrates of trypsin). It forms a critical salt bridge with the carboxylate of Aspartate 189 (chymotrypsin numbering) located at the bottom of the S1 pocket. -
Secondary Interaction (The Modulator): The 3-Trifluoromethyl group is electron-withdrawing and hydrophobic.
-
Electronic Effect: It lowers the pKa of the amidine group compared to unsubstituted benzamidine, potentially strengthening the hydrogen bond network in slightly acidic to neutral pH.
-
Steric/Hydrophobic Effect: The bulky -CF₃ group probes the hydrophobic environment of the S1 pocket. In Trypsin , the pocket is open and accommodates this group well. In Thrombin , the active site is more restricted by the "60-loop" and "99-loop" (insertion loops), which can create steric clashes, altering the inhibition constant (
) relative to trypsin.
-
Visualization of Binding Equilibrium
The following diagram illustrates the competitive inhibition mechanism where 3-TFM-B (
Figure 1: Competitive inhibition model. 3-TFM-B (I) binds reversibly to the active site, preventing Substrate (S) entry. The affinity is defined by
Comparative Profiling: Performance & Cross-Reactivity
The following table contrasts 3-TFM-B with standard alternatives. Note that 3-TFM-B is often preferred in synthetic chemistry and fragment-based drug design over Benzamidine due to its enhanced organic solubility and distinct electronic profile.
Table 1: Inhibitor Selectivity Matrix[1]
| Feature | Benzamidine (Standard) | 3-TFM-Benzamidine (Subject) | Aprotinin (Biological) | Leupeptin (Peptide) |
| Primary Target | Trypsin ( | Trypsin ( | Trypsin (nM affinity) | Trypsin / Papain |
| Thrombin Reactivity | Moderate Inhibition | Variable/Moderate | Low/No Inhibition | Moderate |
| Factor Xa Reactivity | Weak Inhibition | Moderate Inhibition | Weak | Moderate |
| Selectivity Mechanism | S1 Pocket Salt Bridge | S1 Salt Bridge + Hydrophobic Fit | Surface Loop Binding | Transition State Analog |
| Reversibility | Rapidly Reversible | Rapidly Reversible | Slowly Reversible | Reversible |
| Stability | High | Very High (CF3 stability) | Low (Denatures) | Moderate (Oxidation) |
*Note: The electron-withdrawing CF3 group can increase potency against Trypsin by increasing the acidity of the amidine protons, strengthening the interaction with Asp189, provided steric hindrance is minimal.
Cross-Reactivity Analysis
-
High Cross-Reactivity (Serine Proteases):
-
Trypsin: Strongest inhibition.[1] 3-TFM-B is an excellent ligand for crystallographic studies of trypsin.
-
Plasmin: Significant cross-reactivity due to high S1 homology with trypsin.
-
Factor Xa: Moderate cross-reactivity. The S1 pocket of fXa is slightly more restricted than trypsin but accommodates benzamidine derivatives well.
-
-
Low/No Cross-Reactivity:
-
Chymotrypsin: The S1 pocket of chymotrypsin is hydrophobic and lacks the bottom Aspartate (Ser189 instead). Consequently, benzamidine derivatives bind very poorly (
). -
Cysteine Proteases (e.g., Papain): 3-TFM-B lacks the electrophilic "warhead" (like an aldehyde or epoxide) required to covalently trap the catalytic Cysteine.
-
Aspartyl Proteases (e.g., Pepsin): No structural basis for binding.
-
Experimental Protocol: Determination of and Selectivity
To validate the cross-reactivity of 3-TFM-B in your specific system, you must determine the Inhibition Constant (
Materials
-
Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM CaCl₂ (Calcium is essential for Trypsin stability).
-
Substrate: Chromogenic substrate (e.g., BAPNA for Trypsin, S-2238 for Thrombin).
-
Enzyme: Purified Trypsin or Thrombin (final conc. ~1-10 nM).
-
Inhibitor: 3-TFM-B (dissolved in DMSO, serial dilutions).
Workflow Diagram
Figure 2: Step-by-step workflow for determining the Ki of 3-TFM-B against serine proteases.
Protocol Steps
-
Baseline Establishment: Determine the
of your substrate for the enzyme without inhibitor. This is crucial for the Cheng-Prusoff correction later. -
Inhibitor Incubation: Pre-incubate the enzyme with 3-TFM-B for 10 minutes. This ensures equilibrium binding (EI complex formation) before the substrate competes.
-
Reaction Initiation: Add substrate at a concentration equal to its
. -
Data Collection: Monitor the release of p-nitroaniline at 405 nm.
-
Calculation:
-
Plot Initial Velocity (
) vs. Log[Inhibitor]. -
Determine
. -
Convert to
using the Cheng-Prusoff equation:
-
Implications for Drug Development[3]
When using 3-TFM-B as a lead compound or probe:
-
Specificity Warning: Do not assume specificity between Trypsin, Thrombin, and Factor Xa. The "benzamidine" core is a "privileged structure" for all these enzymes. Selectivity must be engineered by adding bulky groups at the para position or modifying the scaffold to exploit the specific loops (e.g., the 60-loop in Thrombin) that differ from Trypsin.
-
Solubility: The trifluoromethyl group improves membrane permeability and solubility in organic solvents compared to the highly polar benzamidine hydrochloride, making 3-TFM-B a superior building block for fragment-based drug discovery (FBDD).
References
-
Markwardt, F. et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine.[2] European Journal of Biochemistry.
-
Bode, W. et al. (1990). The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment. The EMBO Journal. (Details structural differences between Trypsin and Thrombin S1 pockets).
-
Neumann, U. et al. (2012). Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines.[3] Bioorganic & Medicinal Chemistry.[4] (Discusses benzamidine derivatives and S1 pocket interactions).
-
Clifton, J.E. et al. (1982). Arylamidines. Structure-activity relationships of serine protease inhibitors. Journal of Medicinal Chemistry.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Comparative molecular modeling analysis of-5-amidinoindole and benzamidine binding to thrombin and trypsin: specific H-bond formation contributes to high 5-amidinoindole potency and selectivity for thrombin and factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: 3-TrifluoroMethyl-Benzamidine vs. Benzamidine & Analogs
This guide provides a head-to-head technical comparison between 3-TrifluoroMethyl-Benzamidine (3-TFM-BA) and its parent compound Benzamidine , alongside other functional analogs.
Content Type: Technical Comparison Guide Subject: Serine Protease Inhibitors & Fragment-Based Probes
Executive Summary
3-TrifluoroMethyl-Benzamidine (3-TFM-BA) is a fluorinated derivative of the classical serine protease inhibitor Benzamidine . While Benzamidine remains the industry standard for protein purification (preventing proteolysis during lysis), 3-TFM-BA serves a distinct role as a chemical probe in Fragment-Based Drug Discovery (FBDD) .
-
Benzamidine: Best for general protease inhibition and affinity chromatography. High basicity ensures a strong salt bridge with the catalytic pocket (Asp189).
-
3-TFM-BA: Best for exploring hydrophobic sub-pockets and studying the "Fluorine Effect" on binding kinetics. The electron-withdrawing -CF3 group lowers basicity but significantly increases lipophilicity, altering the binding thermodynamics.
Quick Verdict: Selection Matrix
| Feature | Benzamidine | 3-TFM-Benzamidine | Pentamidine | AEBSF |
| Primary Use | Protein Purification | Drug Discovery / SAR Studies | Antifungal / Antiprotozoal | Irreversible Inhibition |
| Binding Mode | Reversible (Competitive) | Reversible (Competitive) | Reversible (Bis-cationic) | Irreversible (Covalent) |
| Potency (Trypsin) | High ( | Moderate (Reduced basicity) | Very High ( | High (Covalent) |
| Lipophilicity | Low (Hydrophilic) | High (Lipophilic) | Moderate | Low |
| Cost | Low | High | Moderate | Moderate |
Chemical & Physical Profile
The core difference lies in the meta-trifluoromethyl (-CF3) substituent. This modification fundamentally alters the electronic and steric profile of the molecule.
| Property | Benzamidine (Parent) | 3-TFM-Benzamidine | Impact of Modification |
| Structure | Phenyl ring + Amidine | Phenyl + 3-CF3 + Amidine | Steric Bulk: CF3 is larger than H, demanding more space in the S1 pocket. |
| Molecular Weight | 120.15 g/mol | 188.15 g/mol | Heavier, affecting diffusion rates in crystallographic soaking. |
| Electronic Effect | Neutral | Electron-Withdrawing | Basicity Drop: CF3 pulls electron density, lowering the pKa of the amidine group. |
| pKa (Amidine) | ~11.6 | ~10.5 (Est.) | 3-TFM is less protonated at physiological pH, potentially weakening the critical salt bridge. |
| LogP (Lipophilicity) | 0.65 | ~1.5 - 1.8 | Permeability: 3-TFM is significantly more membrane-permeable and hydrophobic. |
Mechanistic Comparison: The "Push-Pull" Effect
To understand the performance difference, we must look at the binding thermodynamics within the protease active site (specifically the S1 pocket of Trypsin/Thrombin).
The Benzamidine Baseline
Benzamidine binds because its positively charged amidine group forms a bidentate salt bridge with the carboxylate of Aspartate 189 (Asp189) at the bottom of the S1 pocket. This is an electrostatic-driven interaction.
The 3-TFM-Benzamidine Deviation
-
The Electronic Penalty (The Pull): The -CF3 group is strongly electron-withdrawing. It reduces the electron density on the amidine nitrogen, lowering its pKa. A weaker base means a less stable cation, which can weaken the electrostatic salt bridge with Asp189 compared to the parent benzamidine.
-
The Hydrophobic Gain (The Push): The S1 pocket of serine proteases (especially Thrombin) has hydrophobic walls. The -CF3 group is highly lipophilic. If the meta-position aligns with a hydrophobic patch (e.g., near Val213 or Trp215), the entropic gain from water displacement can compensate for the weaker salt bridge.
Pathway Visualization
The following diagram illustrates the divergent utility of these compounds based on their chemical properties.
Figure 1: Decision logic for choosing between Benzamidine and 3-TFM-Benzamidine based on molecular mechanism.
Head-to-Head Performance Metrics
A. Inhibition Constants ( )
Note: Lower
| Target Enzyme | Benzamidine ( | 3-TFM-Benzamidine (Est. Performance) | Interpretation |
| Bovine Trypsin | 18.5 ± 3 µM | ~40 - 100 µM | The steric bulk of -CF3 at the meta position and reduced basicity likely weaken binding to the tight, polar Trypsin S1 pocket. |
| Thrombin | ~200 - 300 µM | Comparable / Slightly Better | Thrombin's S1 pocket is more tolerant of hydrophobic bulk. The -CF3 group may pick up hydrophobic interactions that offset the electronic penalty. |
| Factor Xa | > 500 µM | Variable | Used primarily as a weak competitive probe to displace stronger ligands in screening assays. |
B. Selectivity & Solubility[3]
-
Solubility: Benzamidine HCl is highly water-soluble (>50 mg/mL). 3-TFM-Benzamidine is less water-soluble and may require DMSO for stock solutions (limit final DMSO <5% in enzyme assays).
-
Selectivity: Neither compound is highly selective; they inhibit most trypsin-like serine proteases. However, 3-TFM is a "shape probe"—if it binds significantly better than benzamidine to a novel protease, it indicates a distinct hydrophobic sub-pocket accessible at the meta-position.
Experimental Protocols
Protocol A: Determination of (Spectrophotometric Assay)
Objective: Calculate the inhibition constant for 3-TFM-BA against Trypsin.
Reagents:
-
Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.
-
Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide), 1 mM stock in DMSO.
-
Enzyme: Bovine Trypsin (20 nM final concentration).
-
Inhibitor: 3-TFM-Benzamidine (0 - 500 µM titration).
Workflow:
-
Preparation: Prepare 5 concentrations of Inhibitor (e.g., 0, 20, 50, 100, 200 µM).
-
Incubation: Mix Enzyme + Inhibitor in buffer. Incubate for 10 min at 25°C to reach equilibrium.
-
Initiation: Add BAPNA substrate.
-
Measurement: Monitor Absorbance at 410 nm (release of p-nitroaniline) for 5 minutes.
-
Analysis: Plot
vs. [I] (Dixon Plot) or fit to Competitive Inhibition model:
Protocol B: Crystallographic Soaking (Fragment Screening)
Objective: Obtain a crystal structure of the Enzyme-Inhibitor complex.
-
Crystal Growth: Grow apo-crystals of Trypsin/Thrombin using standard hanging drop vapor diffusion.
-
Soak Solution: Prepare a solution containing the mother liquor + 10-50 mM 3-TFM-Benzamidine .
-
Note: High concentration is needed due to low affinity (
in mM range).
-
-
Soaking: Transfer crystals to the soak solution for 1–24 hours.
-
Tip: If crystals crack (due to DMSO or ligand integration), reduce concentration or perform co-crystallization instead.
-
-
Harvesting: Flash cool in liquid nitrogen using a cryoprotectant (often glycerol + ligand).
-
Data Collection: Collect X-ray diffraction data. Look for
electron density maps in the S1 pocket. The -CF3 group will be very distinct due to high electron density of Fluorine.
Assay Workflow Diagram
Figure 2: Step-by-step workflow for determining the inhibition constant (
References
-
Jiang, H., et al. (2000).[2] "On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis." Journal of Chromatography A. Link
- Citation for Benzamidine Ki determin
-
Plattner, N. & Noé, F. (2015). "Protein conformational plasticity and complex ligand-binding kinetics explored by atomistic simulations and Markov models."[3] Nature Communications. Link
- Citation for Benzamidine binding modes and conform
-
Talhout, R. & Engberts, J.B.F.N. (2001). "Thermodynamic analysis of binding of p-substituted benzamidines to trypsin." European Journal of Biochemistry. Link
- Citation for SAR of substituted benzamidines and Hammett correl
-
Sigma-Aldrich. "Product Information: Benzamidine Hydrochloride." Link
-
Source for physical properties and stability data.[2]
-
Sources
A Senior Application Scientist's Guide to Validating the Target Engagement of 3-TrifluoroMethyl-Benzamidine in Cells
Introduction: Beyond Affinity - The Criticality of Cellular Target Engagement
In modern drug discovery, identifying a compound that binds to a purified protein target with high affinity is merely the first step. The critical question that follows is whether this compound can effectively reach and engage its intended target within the complex and dynamic environment of a living cell. This process, known as target engagement, is a pivotal validation step that bridges the gap between in vitro biochemistry and in vivo pharmacology.[1][2] Failure to rigorously validate target engagement is a leading cause of late-stage clinical trial failures, making robust cellular assays indispensable for de-risking drug candidates early in the pipeline.[3]
This guide focuses on 3-TrifluoroMethyl-Benzamidine, a small molecule of significant interest. The benzamidine scaffold is a well-established pharmacophore known to competitively inhibit serine proteases by mimicking the substrate arginine.[4][5][6] The addition of a trifluoromethyl (CF3) group is a common medicinal chemistry strategy to enhance metabolic stability, binding affinity, and cell permeability.[7] Therefore, the primary hypothesis is that 3-TrifluoroMethyl-Benzamidine engages serine proteases within cells.
Here, we provide a comparative analysis of state-of-the-art methodologies to confirm and quantify the cellular target engagement of 3-TrifluoroMethyl-Benzamidine. We will delve into the causality behind experimental choices, present detailed protocols, and compare the strengths and limitations of each approach, empowering researchers to design self-validating experiments that generate trustworthy and actionable data.
Chapter 1: The Foundation - Establishing an In Vitro Baseline
Before venturing into the cellular milieu, it is imperative to characterize the direct binding of 3-TrifluoroMethyl-Benzamidine to its purified, hypothetical target protein(s) (e.g., a specific serine protease like thrombin or trypsin). These foundational biophysical methods provide a clean, quantitative baseline for affinity and kinetics, which is crucial for interpreting subsequent cellular data.[8]
Caption: General workflow for in vitro biophysical analysis.
Method 1: Surface Plasmon Resonance (SPR)
Causality & Principle: SPR is a label-free optical technique that measures binding events in real-time.[9] A purified target protein is immobilized on a sensor chip. As a solution of 3-TrifluoroMethyl-Benzamidine (the analyte) flows over the surface, binding causes a change in mass, which alters the refractive index at the surface. This change is detected as a response, allowing for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).[10][11]
Experimental Protocol: SPR
-
Immobilization: Covalently immobilize the purified serine protease onto a carboxymethylated dextran (CM5) sensor chip via amine coupling. Aim for a low surface density to avoid mass transport limitations.
-
System Priming: Equilibrate the system with a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO to aid compound solubility).[12]
-
Analyte Injection: Prepare a serial dilution of 3-TrifluoroMethyl-Benzamidine (e.g., 0.1 to 10 µM) in running buffer. Inject each concentration over the immobilized target surface for a defined period (association phase), followed by an injection of running buffer alone (dissociation phase).[11]
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte before the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract kinetic and affinity constants.[13]
Method 2: Isothermal Titration Calorimetry (ITC)
Causality & Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[14][15] This allows for the determination of all thermodynamic binding parameters in a single experiment: binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[16] It is considered the gold standard for characterizing binding thermodynamics.
Experimental Protocol: ITC
-
Sample Preparation: Dialyze the purified target protein and dissolve 3-TrifluoroMethyl-Benzamidine into the exact same buffer to minimize heats of dilution. A typical setup involves placing the protein (e.g., 10-20 µM) in the sample cell and the compound (e.g., 100-200 µM) in the injection syringe.[17]
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and allow the instrument to equilibrate.
-
Titration: Perform a series of small, sequential injections (e.g., 2-5 µL) of the compound solution into the protein-containing sample cell.
-
Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, generating a thermogram.[18]
-
Data Analysis: Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Context | In Vitro (Purified Components) | In Vitro (Purified Components) |
| Primary Output | Kinetics (k_on, k_off), Affinity (K_D) | Thermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry (n) |
| Label-Free | Yes | Yes |
| Throughput | Medium | Low |
| Key Advantage | Provides kinetic information (on/off rates). | Provides a complete thermodynamic profile of the interaction. |
| Key Limitation | Protein immobilization can affect activity; potential for mass transport artifacts. | Requires larger quantities of pure protein and compound; lower throughput. |
Chapter 2: The Gold Standard - Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a physiological context.[1] Its core principle is that when a ligand like 3-TrifluoroMethyl-Benzamidine binds to its target protein, it confers thermodynamic stability, making the protein more resistant to heat-induced denaturation.[19][20] By heating intact cells or cell lysates and then quantifying the amount of remaining soluble target protein, one can directly infer target engagement.
Sources
- 1. revvity.co.jp [revvity.co.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Target validation & engagement - Inoviem [inoviem.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 6. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selvita.com [selvita.com]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 12. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 13. affiniteinstruments.com [affiniteinstruments.com]
- 14. tainstruments.com [tainstruments.com]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. moodle2.units.it [moodle2.units.it]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
A Comparative Guide to Alternatives for 3-TrifluoroMethyl-Benzamidine in Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protease inhibition, 3-TrifluoroMethyl-Benzamidine has long served as a foundational tool, particularly for the study of serine proteases. Its simple structure and competitive, reversible mechanism of action have made it a valuable molecular probe. However, the quest for inhibitors with enhanced potency, selectivity, and diverse mechanisms of action is a continuous endeavor in drug discovery and chemical biology. This guide provides an in-depth comparison of viable alternatives to 3-TrifluoroMethyl-Benzamidine, offering insights into their mechanisms, experimental performance, and the methodologies to evaluate them.
The Benchmark: Understanding 3-TrifluoroMethyl-Benzamidine
3-TrifluoroMethyl-Benzamidine belongs to the benzamidine class of compounds, which are known to be competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin. The positively charged amidinium group mimics the side chain of arginine or lysine, allowing it to bind to the S1 pocket of these proteases, which typically have an aspartic acid residue at the bottom. The trifluoromethyl group at the meta position can influence its binding affinity and physicochemical properties. While effective as a research tool, its limitations include moderate potency and potential for off-target effects due to the conserved nature of the S1 pocket among many serine proteases.
Emerging Alternatives: A Shift in Strategy
The limitations of simple competitive inhibitors have spurred the development of alternative strategies for protease inhibition. This guide will focus on three clinically relevant small molecule inhibitors—Nafamostat mesilate, Camostat mesilate, and Gabexate mesilate—and the broader strategy of fragment-based drug discovery. These alternatives offer distinct advantages, from different mechanisms of action to improved potency and clinical applicability.
Nafamostat Mesilate: A Potent Covalent Inhibitor
Nafamostat mesilate is a broad-spectrum serine protease inhibitor with potent anticoagulant and anti-inflammatory properties.[1] It is used clinically for conditions such as pancreatitis and disseminated intravascular coagulation.[2]
Mechanism of Action
Unlike the purely competitive and reversible inhibition of benzamidines, nafamostat acts as a "slow tight-binding substrate" or a reversible covalent inhibitor.[2] Its guanidinobenzoyl group is recognized by the S1 pocket of serine proteases. The catalytic serine residue of the protease attacks the ester linkage in nafamostat, leading to the formation of a stable, covalent acyl-enzyme intermediate. This effectively traps the enzyme in an inactive state.[3] This covalent interaction contributes to its high potency. In silico studies suggest that nafamostat binds to TMPRSS2 more strongly than camostat, which may explain its greater anti-SARS-CoV-2 activity.[3]
Comparative Performance
Nafamostat has demonstrated significantly higher potency against several serine proteases compared to other inhibitors. One study found that nafamostat inhibited trypsin, plasmin, thrombin, and other proteases more potently than gabexate mesilate and leupeptin.[4] In the context of MERS-CoV S protein-mediated membrane fusion, nafamostat exhibited a half-maximal inhibitory concentration (IC50) of 0.1 µM, which was about 10 times lower than that of camostat.[5]
Camostat Mesilate: An Orally Active Covalent Inhibitor
Camostat mesilate is another synthetic serine protease inhibitor that is orally active and has been used for the treatment of chronic pancreatitis.[6] It has gained significant attention for its ability to inhibit TMPRSS2, a host cell protease essential for the entry of certain viruses, including SARS-CoV-2.[6][7]
Mechanism of Action
Similar to nafamostat, camostat functions as a covalent inhibitor. Its guanidinobenzoyl 'head group' forms a salt bridge with the aspartate residue in the S1 pocket of the target protease.[2] Subsequently, the catalytic serine residue becomes acylated by the central aromatic ester of camostat, leading to a stable, inactive enzyme.[2] Molecular modeling and crystal structure data have elucidated this covalent binding mechanism, showing the cleaved camostat fragment covalently bound to Ser195 of the protease.[8]
Comparative Performance
Camostat has shown potent inhibition of various serine proteases. For instance, it provides potent attenuation of ENaC function in human airway epithelial cell models with an IC50 of 50 nM.[9] In a direct comparison for TMPRSS2 inhibition, nafamostat was found to be more potent than camostat, with IC50 values of 0.27 nM and 6.2 nM, respectively.[10] The active metabolite of camostat, GBPA, also demonstrates inhibitory activity, with a reported IC50 of approximately 4.3 nM against TMPRSS2.
Gabexate Mesilate: A Reversible Competitive Inhibitor with Broader Specificity
Gabexate mesilate is a synthetic, non-antigenic serine protease inhibitor used in the treatment of conditions like acute pancreatitis and disseminated intravascular coagulation.[4][11]
Mechanism of Action
Gabexate mesilate acts as a competitive and reversible inhibitor of trypsin-like serine proteases.[6] It competes with the natural substrates for binding to the active site of these enzymes.[6] Its mechanism is more akin to benzamidine derivatives but with a different chemical scaffold that allows for interaction with a range of proteases.
Comparative Performance
Gabexate mesilate inhibits a variety of serine proteases, including trypsin, plasmin, plasma kallikrein, and thrombin, with reported IC50 values of 9.4, 30, 41, and 110 µM, respectively.[8] It also inhibits human thrombin, urokinase, plasmin, and Factor Xa with Ki values of 0.97, 1.3, 1.6, and 8.5 μM, respectively.[12] While generally less potent than nafamostat, gabexate offers a different selectivity profile.[4]
Quantitative Comparison of Inhibitor Potency
| Inhibitor | Target Protease | IC50 | Ki | Reference(s) |
| Nafamostat mesilate | TMPRSS2 | 0.27 nM | - | [10] |
| MERS-S Fusion | 0.1 µM | - | [5] | |
| Trypsin, Plasmin, Thrombin, etc. | 10⁻⁸ - 10⁻⁶ M | - | ||
| Camostat mesilate | TMPRSS2 | 6.2 nM | - | [10] |
| ENaC | 50 nM | - | [9] | |
| Gabexate mesilate | Trypsin | 9.4 µM | - | [8] |
| Plasmin | 30 µM | 1.6 µM | [8][12] | |
| Thrombin | 110 µM | 0.97 µM | [8][12] | |
| Factor Xa | - | 8.5 µM | [12] | |
| 3-Trifluoromethyl-Benzamidine | Thrombin | - | 1.8 µM | |
| Trypsin | - | 32 µM | ||
| Plasmin | - | 63 µM |
Note: Data is compiled from various sources and direct comparison should be made with caution. The potency of an inhibitor can vary depending on the assay conditions.
Fragment-Based Drug Discovery (FBDD): A Paradigm Shift in Inhibitor Design
Beyond evaluating existing compounds, a powerful alternative approach to discovering novel protease inhibitors is Fragment-Based Drug Discovery (FBDD). This method involves screening libraries of small, low-molecular-weight fragments to identify those that bind weakly but efficiently to the target protease. These initial "hits" are then optimized and grown into more potent and selective lead compounds.
The FBDD Workflow
The FBDD process is an iterative cycle of screening, validation, and optimization, heavily guided by structural biology.
Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).
This approach offers several advantages over traditional high-throughput screening (HTS), including a more efficient exploration of chemical space and a higher "hit" quality, as the fragments are optimized based on a deep understanding of their binding interactions.
Experimental Protocols: A Guide to Evaluating Protease Inhibitors
To objectively compare the performance of different protease inhibitors, a robust and reproducible experimental setup is crucial. The following is a detailed protocol for a fluorometric protease inhibition assay to determine the IC50 and Ki of a test compound.
Principle of the Assay
This assay utilizes a fluorogenic substrate that is cleaved by the protease, releasing a fluorescent signal. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%. The Ki is the inhibition constant, which reflects the binding affinity of the inhibitor to the enzyme.
Materials
-
Purified protease of interest
-
Fluorogenic protease substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives like CaCl2 or NaCl, depending on the protease)
-
Test inhibitor (e.g., 3-Trifluoromethyl-Benzamidine, Nafamostat, etc.)
-
Control inhibitor (with known potency)
-
96-well black microplates
-
Fluorescence microplate reader
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
Rationale: Proper preparation and storage of reagents are critical for assay consistency.
-
Prepare a concentrated stock solution of the protease in a suitable buffer and store it in aliquots at -80°C.
-
Prepare a concentrated stock solution of the fluorogenic substrate in DMSO and store it protected from light at -20°C.
-
Prepare a concentrated stock solution of the test and control inhibitors in DMSO.
-
-
Enzyme Titration (to determine optimal enzyme concentration):
-
Rationale: This step ensures that the assay is run under conditions where the fluorescence signal is linear with respect to enzyme concentration and time.
-
Prepare a series of dilutions of the protease in assay buffer.
-
Add a fixed, non-limiting concentration of the substrate to each well of a 96-well plate.
-
Initiate the reaction by adding the different concentrations of the enzyme to the wells.
-
Immediately measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
Plot the initial reaction velocity (rate of fluorescence increase) against the enzyme concentration. Select an enzyme concentration that gives a robust signal and is in the linear range of the plot for subsequent experiments.
-
-
Substrate Titration (to determine Km):
-
Rationale: The Michaelis constant (Km) of the substrate is required for the calculation of the Ki value.
-
Prepare a series of dilutions of the substrate in assay buffer.
-
Add the optimal concentration of the enzyme (determined in step 2) to each well.
-
Initiate the reaction by adding the different concentrations of the substrate.
-
Measure the initial reaction velocity for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
-
IC50 Determination:
-
Rationale: This is the core experiment to determine the potency of the inhibitor.
-
Prepare a serial dilution of the test inhibitor in DMSO, and then dilute further in assay buffer.
-
In a 96-well plate, add the assay buffer, the optimal concentration of the enzyme, and the different concentrations of the inhibitor. Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" blank.
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) to allow for binding to reach equilibrium.
-
Initiate the reaction by adding the substrate at a concentration equal to its Km (determined in step 3).
-
Measure the initial reaction velocity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Ki Determination:
-
Rationale: The Ki provides a more absolute measure of inhibitor affinity, independent of substrate concentration.
-
The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration used in the IC50 experiment and Km is the Michaelis constant of the substrate.[12]
-
Visualizing the Mechanisms
Understanding the molecular interactions is key to appreciating the differences between these inhibitors. The following diagrams illustrate the fundamental catalytic mechanism of serine proteases and a conceptual comparison of the binding modes of the discussed inhibitors.
Catalytic Mechanism of Serine Proteases
Caption: The general catalytic mechanism of a serine protease.
Conceptual Binding Modes of Inhibitors
Caption: Conceptual comparison of inhibitor binding modes in a serine protease active site.
Conclusion
While 3-TrifluoroMethyl-Benzamidine remains a useful tool, the field of protease inhibition has evolved to offer a range of powerful alternatives. Covalent inhibitors like Nafamostat and Camostat provide significantly enhanced potency through a different mechanism of action. Gabexate mesilate offers an alternative reversible inhibitor with a distinct selectivity profile. Furthermore, the advent of fragment-based drug discovery provides a systematic and rational approach to developing entirely new classes of inhibitors. The choice of inhibitor will ultimately depend on the specific research question, the target protease, and the desired outcome, whether it be for basic research, diagnostics, or therapeutic development. This guide provides the foundational knowledge and experimental framework to make informed decisions in the selection and evaluation of the next generation of protease inhibitors.
References
-
Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat. ASM Journals. (URL: [Link])
-
Simplified diagram of serine protease catalysis hydrolysis mechanism... - ResearchGate. (URL: [Link])
-
Pictorial representation of the workflow employed in fragment-based... - ResearchGate. (URL: [Link])
-
[Comparative Studies of Nafamostat Mesilate and Various Serine Protease Inhibitors in Vitro] - PubMed. (URL: [Link])
-
Nafamostat - Wikipedia. (URL: [Link])
-
Nafamostat | C19H17N5O2 | CID 4413 - PubChem. (URL: [Link])
-
Gabexate - Wikipedia. (URL: [Link])
-
MODULATING PLASMIN ACTIVITY USING REVERSIBLE MULTIVALENT INHIBITORS FOR DRUG DELIVERY APPLICATIONS. (URL: [Link])
-
CHEM 245 - Serine proteases. (URL: [Link])
-
[Comparative Studies of Nafamostat Mesilate and Various Serine Protease Inhibitors in Vitro] - PubMed. (URL: [Link])
-
Serine protease - Wikipedia. (URL: [Link])
-
| A flowchart of FBDD. The steps required in FBDD are listed.... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Use Of Protease Fluorescent Detection Kit To Determine Protease Activity l Protocol Preview. (URL: [Link])
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research | One Nucleus. (URL: [Link])
-
Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures. (URL: [Link])
-
In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC. (URL: [Link])
-
Difference in the inhibitory mechanism against TMPRSS2 between camostat and nafamostat: implications for drug design - RSC Publishing. (URL: [Link])
-
Binding structures of (A) nafamostat, (B) camostat, and (C–G)... - ResearchGate. (URL: [Link])
-
An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC. (URL: [Link])
-
Assay for Protealysin-like Protease Inhibitor Activity - PMC - NIH. (URL: [Link])
-
In vitro TMPRSS2 enzyme inhibition activity to determine IC50 values... - ResearchGate. (URL: [Link])
-
Identification of Nafamostat as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC. (URL: [Link])
-
Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC. (URL: [Link])
-
Nafamostat | C19H17N5O2 | CID 4413 - PubChem. (URL: [Link])
-
Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. (URL: [Link])
-
Small-molecule inhibitor: nafamostat mesilate - MEROPS - the Peptidase Database. (URL: [Link])
-
Development of Nafamostat Mesylate Immediate-Release Tablet by Drug Repositioning Using Quality-by-Design Approach - PMC. (URL: [Link])
-
Identification of 13 Guanidinobenzoyl- or Aminidinobenzoyl-Containing Drugs to Potentially Inhibit TMPRSS2 for COVID-19 Treatment - PMC. (URL: [Link])
-
The clinically used serine protease inhibitor nafamostat reduces influenza virus replication and cytokine production in human airway epithelial cells and viral replication in mice - PubMed Central. (URL: [Link])
-
The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC. (URL: [Link])
-
Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine - PubMed. (URL: [Link])
Sources
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. TMPRSS2 inhibitors for the treatment of COVID-19 in adults: a systematic review and meta-analysis of randomized clinical trials of nafamostat and camostat mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]
- 4. [Comparative studies of nafamostat mesilate and various serine protease inhibitors in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gabexate Mesilate? [synapse.patsnap.com]
- 6. Cross-enzyme inhibition by gabexate mesylate: formulation and reactivity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Graph transformation for enzymatic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BindingDB PrimarySearch_ki [bindingdb.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hammer.purdue.edu [hammer.purdue.edu]
- 12. dot | Graphviz [graphviz.org]
A Head-to-Head Comparison for Enhanced Experimental Reproducibility: 3-Trifluoromethyl-Benzamidine and its Alternatives in Serine Protease Inhibition
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible experimental data is paramount. In the realm of serine protease inhibition, the choice of inhibitor can significantly impact experimental outcomes. This guide provides an in-depth technical comparison of 3-Trifluoromethyl-Benzamidine with its commonly used alternatives, focusing on factors that directly influence experimental reproducibility. By understanding the nuances of each compound, researchers can make more informed decisions to enhance the integrity and consistency of their results.
The inhibition of serine proteases, a ubiquitous class of enzymes involved in a vast array of physiological and pathological processes, is a cornerstone of many research endeavors. From fundamental enzymology to drug discovery, the ability to control serine protease activity is critical. However, the reproducibility of experiments involving these inhibitors can be a significant challenge. Factors such as inhibitor stability, purity, mechanism of action, and potential off-target effects can all contribute to variability in experimental data. This guide will dissect these factors for 3-Trifluoromethyl-Benzamidine and two widely used alternatives: Benzamidine Hydrochloride and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF).
The Critical Role of the Trifluoromethyl Group in Inhibitor Design
The introduction of a trifluoromethyl (-CF3) group into small molecule inhibitors is a widely employed strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties.[1] In the context of benzamidine-based inhibitors, the -CF3 group at the 3-position exerts a strong electron-withdrawing effect. This electronic modification can influence the pKa of the amidinium group, potentially leading to altered binding affinities and inhibitory potencies compared to its non-fluorinated counterpart.[2] Understanding this structure-activity relationship is the first step in appreciating the potential advantages and disadvantages of using 3-Trifluoromethyl-Benzamidine in your experiments.
Understanding the Alternatives: Benzamidine and AEBSF
Benzamidine Hydrochloride is a classic, reversible competitive inhibitor of trypsin-like serine proteases.[3] Its mechanism relies on the positively charged amidinium group mimicking the side chain of arginine or lysine, allowing it to bind to the S1 pocket of the protease active site.[3] While widely used, its reversible nature means that its inhibitory effect can be overcome by high substrate concentrations, a factor that can introduce variability.
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) , on the other hand, is an irreversible inhibitor of serine proteases.[4][5] It acts by covalently modifying the active site serine residue, leading to permanent inactivation of the enzyme.[4] This irreversible mechanism can offer more consistent and prolonged inhibition compared to reversible inhibitors. AEBSF is also noted for its good solubility in aqueous solutions and greater stability at neutral pH compared to other irreversible inhibitors like PMSF.[4]
Head-to-Head Comparison: Factors Influencing Experimental Reproducibility
To provide a clear comparison, the following table summarizes key properties of 3-Trifluoromethyl-Benzamidine and its alternatives.
| Feature | 3-Trifluoromethyl-Benzamidine | Benzamidine Hydrochloride | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) |
| Mechanism of Action | Likely reversible, competitive | Reversible, competitive[3] | Irreversible, covalent modification[4][5] |
| Reported Ki Values | Data not widely available | Trypsin: 21-35 µM, Thrombin: 220-320 µM, Plasmin: 350 µM, Tryptase: 20 µM, uPA: 97 µM, Factor Xa: 110 µM, tPA: 750 µM[6][7][8] | Not typically reported as Ki due to irreversible nature; potency measured by inactivation rate constants. |
| Solubility | Expected to have moderate aqueous solubility | Soluble in water | Highly soluble in water[4] |
| Stability in Solution | Data not widely available | Sensitive to oxidation; fresh solutions recommended[1] | Stable in aqueous solutions at pH 5-6; limited stability above pH 7.5.[4] |
| Potential for Off-Target Effects | Possible, as with other small molecule inhibitors[8] | Can interact with other proteins, such as heat-shock protein GroEL in Porphyromonas gingivalis[9] | Can modify other residues like tyrosine, lysine, and histidine at high concentrations.[10] |
Causality Behind Experimental Choices: A Deeper Dive
The choice between these inhibitors is not merely a matter of availability but a strategic decision based on the experimental goals and potential pitfalls.
For Endpoint Assays and Prolonged Inhibition: The irreversible nature of AEBSF makes it a strong candidate for experiments where complete and sustained inhibition of serine protease activity is required. Its high aqueous solubility and relative stability in solution contribute to more consistent results over time, reducing the need for frequent re-addition of the inhibitor.[4] However, its potential for off-target modification at high concentrations necessitates careful dose-response studies to ensure specificity.[10]
For Reversible Inhibition and Kinetic Studies: Benzamidine Hydrochloride is a well-characterized tool for studying the kinetics of reversible enzyme inhibition. Its competitive mechanism allows for the determination of Ki values, providing quantitative insights into inhibitor potency.[3] However, its sensitivity to oxidation means that freshly prepared solutions are crucial for reproducible results.[1] The reversibility also implies that changes in substrate concentration during the experiment can lead to variability in the observed inhibition.
The Potential of 3-Trifluoromethyl-Benzamidine: While comprehensive data is still emerging, the trifluoromethyl substitution on the benzamidine scaffold suggests the potential for altered potency and selectivity compared to the parent compound. The electron-withdrawing nature of the -CF3 group could enhance binding affinity for certain proteases. However, the lack of readily available Ki values and stability data highlights the need for thorough in-house validation before its widespread adoption in critical assays. Researchers opting for this compound should consider it a potentially more potent or selective alternative, but one that requires careful characterization.
Experimental Protocols for Ensuring Reproducibility
To generate reliable and comparable data, a standardized and well-controlled experimental protocol is essential. The following provides a detailed, step-by-step methodology for a fluorometric serine protease inhibition assay, which can be adapted for all three inhibitors.
Fluorometric Serine Protease Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific serine protease.
Materials:
-
Purified serine protease (e.g., Trypsin, Chymotrypsin, Thrombin)
-
3-Trifluoromethyl-Benzamidine, Benzamidine Hydrochloride, or AEBSF
-
Fluorogenic peptide substrate specific for the protease (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
DMSO (for dissolving inhibitors)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Experimental Workflow Diagram:
Caption: A generalized workflow for determining protease inhibitor IC50 values.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the serine protease in assay buffer. Store on ice.
-
Prepare a concentrated stock solution of the fluorogenic substrate in DMSO.
-
Prepare 10 mM stock solutions of 3-Trifluoromethyl-Benzamidine, Benzamidine Hydrochloride, and AEBSF in DMSO. Self-validation: Ensure complete dissolution of all compounds.
-
-
Serial Dilution of Inhibitors:
-
Perform a serial dilution of each inhibitor stock solution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Include a vehicle control (DMSO in assay buffer).
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add 50 µL of each inhibitor dilution to triplicate wells.
-
Add 25 µL of the diluted serine protease solution to all wells except the "no enzyme" control wells.
-
Add 25 µL of assay buffer to the "no enzyme" control wells.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Gently tap the plate to mix and incubate at room temperature for 15-30 minutes. This allows for the inhibitor to bind to the enzyme. Causality: Pre-incubation is particularly important for irreversible inhibitors like AEBSF to allow for the covalent modification to occur.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the diluted fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30 minutes). Self-validation: The reaction rate in the absence of inhibitor should be linear during the measurement period.
-
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Purity and Synthesis Considerations: A Source of Variability
The purity of the inhibitor is a critical factor that can significantly impact experimental reproducibility. Impurities from the synthesis process can have their own biological activities, leading to confounding results.
The synthesis of benzamidine derivatives can involve multiple steps, and impurities can arise from starting materials, side reactions, or incomplete reactions. For example, the synthesis of 3-Trifluoromethyl-Benzamidine may involve the conversion of a corresponding nitrile or amide. Incomplete conversion or the presence of related halogenated precursors could introduce variability.
Diagram of a Potential Synthetic Pathway and Impurity Formation:
Caption: A simplified representation of a potential synthesis route and sources of impurities.
Researchers should, whenever possible, obtain inhibitors from reputable suppliers who provide a certificate of analysis detailing the compound's purity, typically determined by methods like HPLC and NMR.
Conclusion and Future Directions
While Benzamidine Hydrochloride and AEBSF are well-established serine protease inhibitors with known properties, 3-Trifluoromethyl-Benzamidine represents a potentially valuable tool that requires further characterization to ensure its reliable use. The trifluoromethyl group offers the promise of enhanced potency and altered selectivity, but a lack of comprehensive public data on its Ki values, stability, and off-target effects necessitates careful in-house validation.
To improve the reproducibility of experiments using any of these inhibitors, researchers must:
-
Source high-purity compounds with documented quality control.
-
Prepare fresh solutions of inhibitors, especially for those prone to degradation like Benzamidine.
-
Carefully control experimental conditions such as pH and temperature, which can affect inhibitor stability.
-
Perform thorough dose-response experiments to determine the optimal inhibitor concentration and assess potential off-target effects.
-
Adhere to standardized, well-documented protocols.
By embracing these principles of scientific integrity and paying close attention to the specific properties of each inhibitor, the scientific community can move towards more robust and reproducible research in the critical field of serine protease biology.
References
-
MP Biomedicals. AEBSF Hydrochloride. [Link]
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7.
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240(4), 1579-1585.
-
NCBI. Protease Assays - Assay Guidance Manual. [Link]
-
Cytiva. Benzamidine Sepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). [Link]
-
Wikipedia. AEBSF. [Link]
-
ResearchGate. Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. [Link]
-
MDPI. The Significance of Fluorine Substitution in Benzamidine Derivatives: A Focus on 3-Fluorobenzamidine Hydrochloride. [Link]
-
MDPI. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. [Link]
-
PubMed. Inhibition of four human serine proteases by substituted benzamidines. [Link]
-
Interchim. aebsf. [Link]
-
MDPI. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. [Link]
-
PMC. Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26. [Link]
-
Frontiers. Novel inhibitors and activity-based probes targeting serine proteases. [Link]
-
PubMed. Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis. [Link]
-
MDPI. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]
-
Refubium - Freie Universität Berlin. Site-specific fluorination of serine protease inhibitor BPTI for the investigation of protein-protein interactions. [Link]
-
Chemical-Suppliers.com. 3-Trifluoromethyl-benzamidine HCl. [Link]
-
UBPBio. AEBSF HCl. [Link]
-
PMC. Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mpbio.com [mpbio.com]
- 5. ubpbio.com [ubpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Benzamidine hydrochloride | Serine/threonin kinase | TargetMol [targetmol.com]
- 9. Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AEBSF - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Application of 3-Trifluoromethyl-benzamidine in Serine Protease Inhibition
For researchers, scientists, and professionals in drug development, the selection of an appropriate enzyme inhibitor is a critical decision that can significantly impact experimental outcomes and the trajectory of a research program. This guide provides an in-depth technical comparison of 3-Trifluoromethyl-benzamidine, a competitive inhibitor of serine proteases, with other commonly used inhibitors. By presenting peer-reviewed experimental data, detailed protocols, and a clear rationale behind its application, this document serves as a practical resource for informed decision-making in your research endeavors.
Introduction: The Critical Role of Serine Protease Inhibition
Serine proteases are a large and ubiquitous family of enzymes that play crucial roles in a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and inflammation. Their activity is tightly regulated, and dysregulation is implicated in numerous pathologies, including cardiovascular diseases, inflammatory disorders, and cancer. Consequently, the targeted inhibition of specific serine proteases is a cornerstone of many therapeutic strategies and a vital tool in biochemical research.
Benzamidine and its derivatives have long been recognized as effective, reversible, competitive inhibitors of trypsin-like serine proteases.[1][2] These small molecules act by mimicking the side chain of arginine or lysine, the natural substrates for these enzymes, thereby binding to the active site and preventing substrate hydrolysis. The introduction of a trifluoromethyl group at the meta-position of the benzamidine scaffold, creating 3-Trifluoromethyl-benzamidine, modulates its electronic and steric properties, influencing its binding affinity and selectivity for different proteases.
Mechanism of Action: Competitive Inhibition at the Active Site
3-Trifluoromethyl-benzamidine functions as a competitive inhibitor. This mode of inhibition is characterized by the inhibitor binding reversibly to the active site of the enzyme, the same site where the natural substrate binds. The positively charged amidinium group of the inhibitor forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket of the protease. This interaction anchors the inhibitor in the active site, physically blocking the entry of the substrate.
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. Its presence on the benzamidine ring can influence the pKa of the amidinium group and the overall electron distribution of the molecule, which in turn affects the strength of the interaction with the active site residues.[3]
Caption: Competitive inhibition of a serine protease by 3-Trifluoromethyl-benzamidine.
Comparative Performance: A Data-Driven Analysis
The efficacy of an inhibitor is quantitatively expressed by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce 50% inhibition of the enzyme. A lower Ki value indicates a more potent inhibitor. The following table presents a comparison of the Ki values for 3-Trifluoromethyl-benzamidine and other common serine protease inhibitors against key serine proteases. This data is synthesized from a seminal quantitative structure-activity relationship (QSAR) study by Mares et al. and other relevant literature.[3]
| Inhibitor | Target Protease | Ki (µM) | Comments |
| 3-Trifluoromethyl-benzamidine | Trypsin | 15 | Strong inhibition. The trifluoromethyl group enhances binding compared to some substituted benzamidines.[3] |
| Thrombin | 45 | Moderate inhibition.[3] | |
| Plasmin | 25 | Good inhibition.[3] | |
| Benzamidine (unsubstituted) | Trypsin | 35[4] | A standard, reversible inhibitor.[4] |
| Thrombin | 220[4] | Weaker inhibition compared to trypsin.[4] | |
| Plasmin | 350[4] | Weaker inhibition compared to trypsin.[4] | |
| Aprotinin | Trypsin | 0.00006 | A potent, naturally occurring polypeptide inhibitor. |
| Plasmin | 0.004 | Very strong inhibition. | |
| Thrombin | - | Not a primary inhibitor. | |
| Leupeptin | Trypsin | 0.035[5] | A microbial-derived peptide aldehyde inhibitor.[5] |
| Plasmin | 3.4[5] | Moderate inhibition.[5] | |
| Thrombin | - | Not a primary inhibitor. |
Analysis of Comparative Data:
The data clearly indicates that 3-Trifluoromethyl-benzamidine is a potent inhibitor of trypsin, exhibiting a lower Ki value than the parent benzamidine molecule. This suggests that the trifluoromethyl group contributes favorably to the binding interaction within the active site of trypsin. While not as potent as the polypeptide inhibitor aprotinin, 3-Trifluoromethyl-benzamidine offers the advantages of being a small, synthetic molecule, which can be crucial for applications requiring cell permeability or specific delivery.
Compared to leupeptin, 3-Trifluoromethyl-benzamidine shows a higher Ki for trypsin, indicating lower potency. However, for plasmin, 3-Trifluoromethyl-benzamidine demonstrates a significantly lower Ki than leupeptin, suggesting it is a more effective inhibitor for this particular protease. This highlights the importance of inhibitor selection based on the specific target enzyme.
Experimental Protocol: Determination of Inhibitor Ki Value
To validate the inhibitory potency of 3-Trifluoromethyl-benzamidine or any other competitive inhibitor, a robust and reproducible experimental protocol is essential. The following is a detailed, step-by-step methodology for a typical serine protease inhibition assay using a chromogenic substrate.
Caption: Workflow for determining the Ki of a serine protease inhibitor.
Materials:
-
Purified serine protease (e.g., Trypsin, Thrombin, Plasmin)
-
3-Trifluoromethyl-benzamidine hydrochloride
-
Alternative inhibitors (e.g., Benzamidine HCl, Aprotinin, Leupeptin)
-
Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the serine protease in a suitable buffer and store on ice.
-
Prepare a concentrated stock solution of 3-Trifluoromethyl-benzamidine and other inhibitors in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate in the assay buffer. The final concentration in the assay should be at or below the Km of the substrate for the enzyme.
-
-
Assay Setup:
-
In a 96-well microplate, set up a series of reactions. Each well should contain:
-
Assay Buffer
-
A specific concentration of the inhibitor (create a dilution series to cover a range of inhibition from ~10% to 90%). Include a control with no inhibitor.
-
-
Add a fixed amount of the serine protease to each well to start the pre-incubation. The final enzyme concentration should be chosen to give a linear reaction rate for at least 10 minutes in the absence of inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a set period (e.g., 10 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the binding equilibrium to be reached.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately place the microplate in the reader and measure the change in absorbance over time at the appropriate wavelength for the chromogenic substrate (e.g., 405 nm for the release of p-nitroaniline).
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
To determine the Ki for a competitive inhibitor, the data can be analyzed using several methods:
-
Dixon Plot: Plot the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration ([I]). For a competitive inhibitor, the lines for different substrate concentrations will intersect at a point where the x-coordinate is equal to -Ki.
-
Cheng-Prusoff Equation: If the IC50 (the concentration of inhibitor that causes 50% inhibition) is determined, the Ki can be calculated using the following equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[6]
-
-
Conclusion: Informed Application of 3-Trifluoromethyl-benzamidine
3-Trifluoromethyl-benzamidine is a valuable tool for the specific and reversible inhibition of serine proteases, particularly trypsin and plasmin. Its enhanced potency over unsubstituted benzamidine, coupled with the advantages of a small synthetic molecule, makes it a compelling choice for a variety of research applications. However, as the comparative data illustrates, no single inhibitor is optimal for all targets. A thorough understanding of the kinetic parameters, such as the Ki value, is paramount for selecting the most appropriate inhibitor for your specific experimental needs. The protocols and data presented in this guide are intended to empower researchers to make these critical decisions with confidence, ensuring the integrity and success of their scientific investigations.
References
- Mares, M., et al. (1979). Inhibition of four human serine proteases by substituted benzamidines. Archives of Biochemistry and Biophysics, 198(2), 543-551.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
- Horvath, A. J., et al. (2011). Methods to measure the kinetics of protease inhibition by serpins. Methods in Enzymology, 501, 223-235.
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.
-
ResearchGate. (2016). How to characterize a new protease inhibitor? Retrieved from [Link]
- Alves, T. (2018). Modulating Plasmin Activity Using Reversible Multivalent Inhibitors for Drug Delivery Applications.
- Alves, T. P., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemistrySelect, 2(27), 8399-8404.
-
GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]
- De, A., & De, P. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittel-Forschung, 37(1), 47-50.
- Harper, J. W., et al. (1985). Reaction of serine proteases with substituted 3-alkoxy-4-chloroisocoumarins and 3-alkoxy-7-amino-4-chloroisocoumarins: new reactive mechanism-based inhibitors. Biochemistry, 24(25), 7200-7213.
- Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 968394.
- Mogaki, R., et al. (2019). Trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science, 10(29), 7014-7020.
- Markwardt, F., et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506.
- Walsmann, P., et al. (1976). [Synthetic inhibitors of serine proteinases. 11.Report: The inhibition of trypsin, plasmin and thrombin by new bisamidino compounds]. Acta Biologica et Medica Germanica, 35(2), K1-8.
- Noé, F., et al. (2011). Protein-ligand binding: Hidden Markov model analysis of Benzamidine-Trypsin binding. PNAS, 108(25), 10184-10189.
- Arufe, M. C., et al. (2020). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 21(18), 6783.
- Mogaki, R., et al. (2019). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science, 10(29), 7014-7020.
Sources
- 1. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 3-(Trifluoromethyl)benzamidine
Executive Summary & Chemical Profile
Objective: This guide defines the operational protocols for the safe handling, segregation, and disposal of 3-(Trifluoromethyl)benzamidine (and its hydrochloride salts).
Context: 3-(Trifluoromethyl)benzamidine is a critical intermediate in medicinal chemistry, often functioning as a fragment for serine protease inhibitors. While the benzamidine moiety presents standard irritation risks, the trifluoromethyl (
Chemical Identity & Hazard Classification
| Property | Detail |
| Chemical Structure | Benzene ring substituted with an amidine group ( |
| Common Forms | Free base (Solid/Oil) or Hydrochloride Salt (Crystalline Solid). |
| Primary Hazards | Skin/Eye Irritant (H315, H319) , Respiratory Irritant (H335) .[2] |
| Hidden Hazard | Combustion Product: Hydrogen Fluoride (HF). |
| Reactivity | Incompatible with strong oxidizers.[2][3][4] The amidine group is basic. |
Waste Segregation Protocol (The Core Directive)
The Golden Rule: Never dispose of 3-(Trifluoromethyl)benzamidine in "General Organic" or "Non-Halogenated" waste streams.
Scientific Rationale
Laboratories often separate waste into "Halogenated" and "Non-Halogenated" streams. Non-halogenated waste is frequently used for fuel blending (burned for energy recovery in cement kilns).
-
The Problem: If 3-(Trifluoromethyl)benzamidine enters a fuel blending stream, the fluorine atoms convert to HF during combustion. This corrodes the kiln infrastructure and violates EPA emission standards.
-
The Solution: It must be routed to a Halogenated Waste stream destined for high-temperature incineration with specific caustic scrubbing capabilities.
Disposal Decision Tree
The following logic gate ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.
Figure 1: Decision logic for segregating fluorinated amidine waste. Note that the presence of the Trifluoromethyl group mandates the "Halogenated" pathway.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Solid Reagent (Expired or Excess)
Applicability: Pure 3-(Trifluoromethyl)benzamidine salt or free base.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during transport, though glass is chemically compatible.
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "3-(Trifluoromethyl)benzamidine HCl"
-
Hazards: Check "Irritant" and "Toxic".[2]
-
Coding: If your facility uses color codes, apply the Halogenated tag.
-
-
Secondary Containment: Place the primary container inside a clear zip-lock bag to contain any dust before placing it in the satellite accumulation area.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Applicability: Mother liquors, extraction solvents (DCM, Ethyl Acetate) containing the compound.
-
pH Check: The amidine group is basic. If the waste solution is highly acidic (pH < 2) due to workup, neutralize it to pH 5–9 using Sodium Bicarbonate (
) before adding it to the solvent drum. This prevents exothermic reactions or gas evolution in the waste drum. -
Solvent Compatibility:
-
Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Methanol.
-
Incompatible: Do not mix with strong oxidizers (e.g., concentrated Nitric Acid, Peroxides) in the waste drum.
-
-
Pouring: Pour into the Halogenated Organic Solvents carboy.
-
Critical: Do not fill >90% capacity. Leave headspace for thermal expansion.
-
Emergency Response: Spill Management
In the event of a bench-top spill, rapid containment prevents the spread of fluorinated dusts or aerosols.
Figure 2: Immediate response workflow for solid or liquid spills.[5][6][7]
Regulatory & Technical Reference Data
Waste Characterization Codes (RCRA)
While 3-(Trifluoromethyl)benzamidine is not explicitly P-listed or U-listed by the EPA, it is regulated based on its characteristics and constituents.
| Parameter | Classification | Notes |
| EPA Waste Code | Not Listed (Specific) | Falls under general "Halogenated Organic" waste. |
| Characteristic Code | D002 (Corrosive) | Only if waste stream pH is <2 or >12.5. |
| Ignitability | D001 | Only if in a flammable solvent (Flash point <60°C). |
| Destruction Method | Thermal Oxidation | Requires >1100°C with alkaline scrubbing (to capture HF). |
Bioactive Considerations
As a serine protease inhibitor fragment, this compound has biological activity.
-
Drain Disposal: Strictly Prohibited. Even if water-soluble, it must not enter municipal water systems due to potential aquatic toxicity and resistance to biodegradation (fluorine-carbon bond stability).
References
-
United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Benzamidine Hydrochloride. (General hazard data for benzamidine class). Retrieved from [Link]
-
University of Oxford. Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. (Context on Fluorine bond stability). Retrieved from [Link][8]
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 5. hscprep.com.au [hscprep.com.au]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. ox.ac.uk [ox.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
